Product packaging for Loracarbef-d5(Cat. No.:)

Loracarbef-d5

Cat. No.: B15142626
M. Wt: 354.80 g/mol
InChI Key: JAPHQRWPEGVNBT-XUXTYBLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Loracarbef-d5 is a useful research compound. Its molecular formula is C16H16ClN3O4 and its molecular weight is 354.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClN3O4 B15142626 Loracarbef-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16ClN3O4

Molecular Weight

354.80 g/mol

IUPAC Name

(7S)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H16ClN3O4/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24)/t10?,11-,12+/m1/s1/i1D,2D,3D,4D,5D

InChI Key

JAPHQRWPEGVNBT-XUXTYBLLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2C3CCC(=C(N3C2=O)C(=O)O)Cl)N)[2H])[2H]

Canonical SMILES

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl

Origin of Product

United States

Foundational & Exploratory

What is Loracarbef-d5 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the synthesis, application, and analytical methodologies of Loracarbef-d5, a critical tool in pharmaceutical research and development.

Introduction to this compound

This compound is the deuterated, stable isotope-labeled analogue of Loracarbef, a synthetic carbacephem antibiotic. As a stable isotope-labeled internal standard, this compound is indispensable for the accurate quantification of Loracarbef in complex biological matrices such as plasma and urine. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is crucial for pharmacokinetic and bioequivalence studies, ensuring the reliability and precision of analytical data. By mimicking the physicochemical properties of Loracarbef, the deuterated standard compensates for variations in sample preparation and instrument response, a fundamental requirement for robust bioanalytical method development.

Chemical and Physical Properties

This compound is structurally identical to Loracarbef, with the exception of five deuterium atoms incorporated into the phenylacetyl side chain. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled drug by mass spectrometry, while maintaining nearly identical chromatographic behavior.

PropertyLoracarbefThis compound
Chemical Name (6R,7S)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid(6R,7S)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Molecular Formula C₁₆H₁₆ClN₃O₄C₁₆H₁₁D₅ClN₃O₄
Molecular Weight 349.77 g/mol 354.80 g/mol
CAS Number 121961-22-61346597-29-2

Primary Use in Research: The Role of an Internal Standard

The principal application of this compound in a research setting is as an internal standard (IS) for the quantitative analysis of Loracarbef in biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several key reasons:

  • Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. As this compound has nearly identical physicochemical properties to Loracarbef, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.

  • Compensation for Sample Preparation Variability: During sample extraction and processing, there can be losses of the analyte. The addition of a known amount of this compound at the beginning of the sample preparation process allows for the correction of these losses, as the internal standard will be lost at a proportional rate to the analyte.

  • Correction for Instrumental Variability: A stable isotope-labeled internal standard can also account for minor fluctuations in instrument performance, such as variations in injection volume and ionization efficiency.

The overarching goal of using this compound is to improve the accuracy, precision, and robustness of bioanalytical methods for Loracarbef, which is essential for regulatory submissions and clinical trial data integrity.

Experimental Protocols

While a specific, detailed validated LC-MS/MS method for Loracarbef using this compound with explicit MRM transitions was not found in the available literature, a representative protocol can be constructed based on established methods for other β-lactam antibiotics in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like Loracarbef from plasma samples.

G plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) is Add 50 µL this compound Working Solution plasma->is precip Add 400 µL Acetonitrile (Protein Precipitant) is->precip vortex Vortex Mix (60 seconds) precip->vortex centrifuge Centrifuge (10,000 x g for 10 min at 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase A supernatant->dilute analysis Inject into LC-MS/MS System dilute->analysis

Figure 1: Workflow for Sample Preparation by Protein Precipitation.

Methodology:

  • To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (concentration will depend on the specific assay requirements).

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant may be injected directly or diluted with the initial mobile phase (e.g., 0.1% formic acid in water) prior to injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS parameters for the analysis of small molecule antibiotics.

Table 2: Representative Liquid Chromatography Parameters

ParameterValue
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

Table 3: Representative Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Note: The specific MRM transitions (precursor ion → product ion) and associated collision energies for Loracarbef and this compound would need to be determined experimentally through infusion of the individual compounds into the mass spectrometer.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler pump HPLC Pump autosampler->pump column C18 Column pump->column ion_source Ion Source (ESI) column->ion_source q1 Quadrupole 1 (Precursor Ion Selection) ion_source->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data_system Data System detector->data_system G raw_data Acquire Raw Data (Peak Areas for Loracarbef and this compound) calculate_ratio Calculate Peak Area Ratio (Loracarbef / this compound) raw_data->calculate_ratio calibration_curve Plot Peak Area Ratio vs. Concentration (for Calibration Standards) calculate_ratio->calibration_curve Standards interpolate Interpolate Unknown Sample Ratios (Using Calibration Equation) calculate_ratio->interpolate Unknowns regression Perform Linear Regression (Generate Calibration Equation) calibration_curve->regression regression->interpolate final_concentration Determine Final Concentration of Loracarbef interpolate->final_concentration

Loracarbef-d5: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Application in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Loracarbef-d5, a deuterated analog of the carbacephem antibiotic Loracarbef. This document details its chemical structure, with a specific focus on the isotopic labeling, and presents a comprehensive guide to its application as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information herein is intended to support researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical chemistry.

Chemical Structure and Isotopic Labeling

Loracarbef is a synthetic β-lactam antibiotic, structurally related to the cephalosporin class, with a sulfur atom in the dihydrothiazine ring replaced by a methylene group.[1] this compound is a stable isotope-labeled version of Loracarbef, designed for use as an internal standard in quantitative analysis.

The isotopic labeling consists of five deuterium (d5) atoms incorporated into the phenyl ring of the molecule. This is explicitly stated in its chemical name: (6R,7S)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid.[2][3] This specific placement of the deuterium atoms provides a significant mass shift, crucial for its use in mass spectrometry-based assays, without altering the compound's chromatographic behavior relative to the unlabeled analyte.

The chemical structure of this compound is illustrated in the following diagram:

G cluster_0 This compound loracarbef

Caption: Chemical structure of this compound.

Quantitative Data

The incorporation of five deuterium atoms results in a predictable mass increase in this compound compared to the unlabeled Loracarbef. This mass difference is fundamental for its utility as an internal standard in mass spectrometry. The table below summarizes the key quantitative data for both compounds.

PropertyLoracarbefThis compound
Chemical Formula C₁₆H₁₆ClN₃O₄C₁₆H₁₁D₅ClN₃O₄[2]
Molecular Weight ( g/mol ) 349.77[1]354.80[3]
Monoisotopic Mass (Da) 349.0829337[4]~354.1143
Mass Difference (Da) -~5.0314
Isotopic Purity Not ApplicableTypically ≥98%

Note: The monoisotopic mass for this compound is calculated based on the monoisotopic mass of Loracarbef and the mass difference of five deuterium atoms. The isotopic purity is a typical specification for commercially available stable isotope-labeled standards.

Experimental Protocol: Quantification of Loracarbef in Human Plasma using LC-MS/MS with this compound Internal Standard

This section outlines a detailed protocol for the determination of Loracarbef concentrations in human plasma, employing this compound as an internal standard. This method is based on established principles of bioanalytical method validation and typical procedures for the analysis of small molecule drugs in biological matrices.[5][6][7]

Materials and Reagents
  • Loracarbef analytical standard

  • This compound internal standard (IS)

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Loracarbef and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Loracarbef by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting its stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation Method)
  • Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all wells except for the blank samples (to which 20 µL of 50:50 methanol:water is added).

  • Vortex the plate for 30 seconds.

  • Add 300 µL of acetonitrile to each well to precipitate plasma proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex the plate for 1 minute and inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for column re-equilibration.

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • Loracarbef: Precursor ion (Q1) m/z 350.1 → Product ion (Q3) [To be determined experimentally]

      • This compound: Precursor ion (Q1) m/z 355.1 → Product ion (Q3) [To be determined experimentally]

    • Note: The specific product ions for the MRM transitions need to be optimized by infusing the individual compounds into the mass spectrometer.

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of Loracarbef in a biological matrix using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Bioanalytical workflow for Loracarbef quantification.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Loracarbef-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Loracarbef-d5, a deuterated analog of the carbacephem antibiotic Loracarbef. Given its primary role as an analytical standard, this document outlines the available data and provides detailed, adaptable experimental protocols for its characterization.

Core Physical and Chemical Properties

While specific experimental data for this compound is not widely published, the following table summarizes its fundamental chemical identifiers. For comparative purposes, a table of the known properties of the non-deuterated parent compound, Loracarbef, is also provided.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name (6R,7S)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid[1][2]
Synonyms Lorabid-d5[1][2]
CAS Number 1346597-29-2[1][2]
Molecular Formula C₁₆H₁₁D₅ClN₃O₄[1][2]
Molecular Weight 354.80 g/mol [1][2]
Appearance White to off-white solid (inferred from Loracarbef)[3]
Storage 2-8°C Refrigerator[2]

Table 2: Physicochemical Properties of Loracarbef (Non-Deuterated)

PropertyValueSource
Molecular Formula C₁₆H₁₆ClN₃O₄[4]
Molecular Weight 349.77 g/mol [4]
Melting Point Not available
Boiling Point Not available
Solubility pH-dependent, U-shaped profile in aqueous solutions[5]
Stability More stable in solution than cefaclor and cephalexin.[6][6]
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[7][7]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to characterize this compound. These protocols are based on standard practices for the analysis of beta-lactam antibiotics and can be adapted as needed.

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting point is reported as this range.[8][9]

Solubility Profile Determination

Objective: To determine the solubility of this compound in various solvents, particularly as a function of pH in aqueous solutions.

Methodology:

  • Solvent Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12). Other relevant organic solvents can also be tested.

  • Equilibrium Shake-Flask Method: Add an excess amount of this compound to a known volume of each solvent in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Data Analysis: Plot the solubility (in mg/mL or mol/L) as a function of pH to generate the solubility profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, D₂O). The choice of solvent will depend on the solubility of the compound.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard 1D experiments are typically sufficient for initial characterization. 2D experiments (e.g., COSY, HSQC, HMBC) can be performed for more detailed structural elucidation.[10][11][12][13]

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure of this compound. The absence of signals corresponding to the phenyl protons in the ¹H NMR spectrum will confirm the deuteration.

Mass Spectrometry (MS)

Objective: To determine the accurate mass of this compound and to study its fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent compatible with the ionization source (e.g., acetonitrile/water with 0.1% formic acid for electrospray ionization - ESI).

  • Instrumentation: Introduce the sample into the mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Ionization: Utilize an appropriate ionization technique, such as ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion peak. Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.[14][15][16][17][18]

  • Data Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion to confirm the elemental composition. Interpret the fragmentation pattern to further verify the structure of this compound.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive characterization of a deuterated pharmaceutical standard like this compound.

G cluster_0 Sample Reception & Preparation cluster_1 Physicochemical Characterization cluster_2 Structural Elucidation & Purity cluster_3 Data Analysis & Reporting A Receive this compound Standard B Visual Inspection (Appearance, Color) A->B C Sample Preparation (Grinding, Drying) B->C D Melting Point Determination C->D E Solubility Profiling (pH-dependent) C->E F Hygroscopicity Testing (Optional) C->F G NMR Spectroscopy (1H, 13C, 2D) C->G H Mass Spectrometry (HRMS, MS/MS) C->H I Chromatographic Purity (HPLC) C->I J Data Compilation & Analysis D->J E->J F->J G->J H->J I->J K Certificate of Analysis Generation J->K

References

Decoding the Certificate of Analysis: A Technical Guide to Loracarbef-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a research compound. This guide provides an in-depth explanation of a typical CoA for Loracarbef-d5, a deuterated analog of the antibiotic Loracarbef. Understanding the data and experimental protocols detailed in the CoA is paramount for ensuring the accuracy and reproducibility of experimental results.

This compound is a stable isotope-labeled version of Loracarbef, an oral synthetic beta-lactam antibiotic.[1][2] The incorporation of five deuterium atoms into the phenyl group of the molecule makes it a valuable tool in pharmaceutical research, particularly as an internal standard in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS).[3][4][5] The increased mass of the deuterated compound allows for its clear differentiation from the non-deuterated (protium) form during analysis.[6]

Representative Certificate of Analysis: this compound

Below is a summarized, representative Certificate of Analysis for this compound, with typical specifications and results.

Test Specification Result Method
Appearance White to Off-White SolidConformsVisual Inspection
Identity Conforms to StructureConforms¹H-NMR, LC-MS
Purity (HPLC) ≥98.0%99.5%HPLC-UV
Mass Spectrum Conforms to Expected m/zConformsESI-MS
Isotopic Purity ≥99% Deuterium99.6% D₅Mass Spectrometry
Residual Solvents Meets USP <467> LimitsConformsGC-HS
Water Content (Karl Fischer) ≤1.0%0.3%KF Titration
Solubility Soluble in DMSOConformsVisual Inspection

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds.[7][8] It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.[7]

  • Procedure:

    • A solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • A small volume (e.g., 10 µL) is injected into the HPLC system.

    • The gradient elution profile separates this compound from any impurities.

    • The chromatogram is recorded, and the area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the compound and to determine its isotopic enrichment.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Procedure for Identity Confirmation:

    • The sample is introduced into the mass spectrometer.

    • The molecules are ionized, and the resulting ions are separated based on their m/z ratio.

    • The resulting mass spectrum should show a prominent peak corresponding to the expected molecular ion of this compound (C₁₆H₁₁D₅ClN₃O₄, molecular weight approx. 354.8 g/mol ).[3]

  • Procedure for Isotopic Purity:

    • High-resolution mass spectrometry is used to analyze the distribution of isotopic peaks.

    • The relative intensities of the peaks corresponding to the D₅-labeled compound and any lesser-deuterated species (D₀ to D₄) are measured.

    • The percentage of the D₅ species relative to all deuterated forms determines the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H-NMR (proton NMR) is particularly useful for confirming the identity and structure of organic molecules.[9][10]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).

  • Procedure:

    • The this compound sample is dissolved in the deuterated solvent.

    • The sample is placed in the NMR spectrometer, and the ¹H-NMR spectrum is acquired.

    • The chemical shifts, integration values, and coupling patterns of the observed peaks are analyzed. The spectrum should be consistent with the structure of Loracarbef, with the notable absence or significant reduction of signals corresponding to the protons on the phenyl ring, confirming deuteration at these positions.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis and use of this compound.

Certificate_of_Analysis_Workflow cluster_0 Quality Control Process Sample Sample Receipt Registration Log and Register Sample Sample->Registration Testing Analytical Testing (HPLC, MS, NMR) Registration->Testing DataReview Data Review and Verification Testing->DataReview CoA_Generation Certificate of Analysis Generation DataReview->CoA_Generation Approval Final QA/QC Approval CoA_Generation->Approval Release Product Release Approval->Release

Caption: Workflow for generating a Certificate of Analysis.

PK_Study_Workflow cluster_1 Pharmacokinetic Study using this compound Dosing Administer Loracarbef to Subject Sampling Collect Biological Samples (e.g., Plasma) Dosing->Sampling Spiking Spike Samples with this compound (Internal Standard) Sampling->Spiking Extraction Sample Preparation and Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantify Loracarbef using this compound Signal Analysis->Quantification

Caption: Use of this compound in a pharmacokinetic study.

Mechanism of Action: The Role of Loracarbef

Loracarbef is a beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[11][12] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][13] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBPs, Loracarbef disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis and death.[11][13]

Loracarbef_Mechanism_of_Action Loracarbef Loracarbef PBP Penicillin-Binding Proteins (PBPs) Loracarbef->PBP Inhibits CellLysis Cell Lysis and Death Loracarbef->CellLysis Leads to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Essential for CellWall->CellLysis Disruption leads to

References

An In-Depth Technical Guide to the Mass Spectrum of Loracarbef-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of Loracarbef-d5, a deuterated analog of the carbacephem antibiotic Loracarbef. Due to the limited availability of direct experimental data for this compound, this document leverages established principles of mass spectrometry, known fragmentation patterns of β-lactam antibiotics, and the predictable behavior of deuterated compounds to present a comprehensive theoretical framework for its analysis.

Introduction to Loracarbef and Its Deuterated Analog

Loracarbef is a synthetic oral antibiotic belonging to the carbacephem class, which is structurally similar to the second-generation cephalosporins. It functions by inhibiting bacterial cell wall synthesis, leading to bacterial cell death.[1] this compound is a stable isotope-labeled version of Loracarbef, containing five deuterium atoms. The molecular formula of Loracarbef is C₁₆H₁₆ClN₃O₄, with a monoisotopic mass of approximately 349.08 Da. The deuterated analog, this compound, has a molecular formula of C₁₆H₁₁D₅ClN₃O₄ and a corresponding increase in molecular weight. Such deuterated standards are crucial in pharmacokinetic and metabolic studies, often used as internal standards in quantitative mass spectrometry-based assays.

Proposed Mass Spectrometry Data for this compound

While a publicly available mass spectrum for this compound is not readily accessible, we can predict its key mass spectral features based on the structure of the parent compound and general fragmentation rules.

ParameterExpected Value for LoracarbefExpected Value for this compound
Molecular Formula C₁₆H₁₆ClN₃O₄C₁₆H₁₁D₅ClN₃O₄
Monoisotopic Mass 349.08 Da354.11 Da
[M+H]⁺ Ion (m/z) 350.09355.12
[M+Na]⁺ Ion (m/z) 372.07377.10

Experimental Protocols for Mass Spectrometric Analysis

The following outlines a robust experimental protocol for the analysis of this compound, adaptable for various research applications. This protocol is based on established methods for the analysis of cephalosporin antibiotics using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Serially dilute the stock solution with the initial mobile phase to create working standards for calibration curves.

  • Biological Matrix Extraction (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (if this compound is not being used as the internal standard).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

UPLC-MS/MS Conditions
  • Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute re-equilibration at initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the [M+H]⁺ of this compound (m/z 355.12), and product ions would be selected based on the fragmentation pattern.

Proposed Fragmentation Pathway of this compound

The fragmentation of β-lactam antibiotics in tandem mass spectrometry is characterized by the cleavage of the β-lactam ring. The presence of deuterium atoms in this compound will result in a mass shift in the fragments containing these labels, which can help in elucidating the fragmentation pathway. The phenylacetyl side chain is a likely location for the five deuterium atoms.

Based on the known fragmentation of similar cephalosporins, the primary fragmentation of Loracarbef is expected to occur at the β-lactam ring and the amide linkage. The following diagram illustrates the proposed fragmentation pathway for the protonated molecule of this compound ([M+H]⁺).

G M This compound [M+H]⁺ m/z = 355.12 frag1 Loss of C₇H₂D₅NO (Phenylacetyl-d5 side chain) m/z = 219.05 M->frag1 Amide bond cleavage frag2 Cleavage of β-lactam ring (Fragment containing the phenylacetyl-d5 side chain) m/z = 141.08 M->frag2 β-lactam ring opening frag3 Further fragmentation of m/z 219.05 Loss of CO₂ m/z = 175.06 frag1->frag3 Decarboxylation

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Workflow for Mass Spectrum Analysis

The logical workflow for analyzing the mass spectrum of this compound involves several key steps, from sample introduction to data interpretation.

G cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Data Interpretation A UPLC Separation B Electrospray Ionization (ESI) A->B C MS1: Precursor Ion Selection ([M+H]⁺ = 355.12) B->C D Collision-Induced Dissociation (CID) C->D E MS2: Product Ion Analysis D->E F Mass Spectrum Generation E->F G Fragment Ion Identification F->G H Fragmentation Pathway Elucidation G->H

Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.

Logical Relationship of Deuterium Labeling and Mass Shift

The core principle behind using this compound in mass spectrometry is the predictable mass shift that aids in its identification and differentiation from the unlabeled compound.

G A Loracarbef C Mass Spectrum of Loracarbef (Precursor m/z = 350.09) A->C B This compound D Mass Spectrum of this compound (Precursor m/z = 355.12) B->D E Fragment Ion X (m/z = y) C->E F Fragment Ion X' (m/z = y + n) D->F G Mass Shift (n) corresponds to the number of Deuterium atoms in the fragment E->G F->G

Caption: Logical relationship of mass shift in deuterated vs. non-deuterated Loracarbef.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The proposed fragmentation pathways and experimental protocols are based on established scientific principles and can serve as a valuable resource for researchers in the field of drug analysis and development. Further experimental verification is recommended to confirm the details presented herein.

References

The Role of Loracarbef-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Internal Standards in Bioanalysis

Quantitative bioanalysis, the measurement of drugs and their metabolites in biological matrices, is a cornerstone of drug development. The inherent complexity and variability of biological samples (e.g., plasma, urine) necessitate the use of internal standards (IS) to ensure the accuracy and precision of analytical results. An ideal internal standard is a compound that behaves chemically and physically as closely as possible to the analyte of interest but is distinguishable by the analytical instrument.

Stable isotope-labeled (SIL) compounds, such as the deuterated form of a drug, are considered the "gold standard" for internal standards in mass spectrometry-based assays.[1] Loracarbef-d5, a deuterated analog of the carbacephem antibiotic Loracarbef, is designed for this purpose.

The Mechanism of Action of this compound as an Internal Standard

The utility of this compound as an internal standard is not related to its pharmacological mechanism of action but rather to its physicochemical properties in the context of an analytical workflow. The core principle is that the stable isotope-labeled standard is added at a known, constant concentration to all samples, including calibration standards, quality control samples (QCs), and unknown study samples, at the earliest stage of sample preparation.[2]

During sample processing (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), any loss of analyte will be mirrored by a proportional loss of the internal standard. Similarly, during LC-MS/MS analysis, any variations in injection volume or matrix effects (ion suppression or enhancement in the mass spectrometer's source) will affect both the analyte and the internal standard to a similar degree.[3] The mass spectrometer distinguishes between the analyte (Loracarbef) and the internal standard (this compound) based on their mass-to-charge (m/z) ratio. The quantification is then based on the ratio of the analyte's response to the internal standard's response, which corrects for the aforementioned sources of variability.

The following diagram illustrates the logical relationship of an internal standard in a bioanalytical workflow.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample (Unknown Analyte Conc.) add_is Add Known Conc. of this compound (IS) plasma->add_is extraction Extraction (e.g., Protein Precipitation) add_is->extraction lc_separation LC Separation (Co-elution of Analyte and IS) extraction->lc_separation ms_detection MS/MS Detection (Differentiation by m/z) lc_separation->ms_detection response_ratio Calculate Response Ratio (Analyte Peak Area / IS Peak Area) ms_detection->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Conc.) response_ratio->calibration_curve final_conc Determine Analyte Conc. in Unknown Sample calibration_curve->final_conc

Logical workflow for internal standard use.

Representative Experimental Protocol: Determination of a Structurally Similar Antibiotic (Cefaclor) in Human Plasma

The following protocol is based on a validated LC-MS/MS method for the determination of Cefaclor in human plasma using Cefaclor-d5 as the internal standard.[4] This method serves as a practical example of how this compound would be employed in a similar assay.

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the Cefaclor-d5 internal standard working solution (e.g., 500 ng/mL in methanol).

  • Vortex the sample for 30 seconds.

  • Add 400 µL of methanol (as a protein precipitant) to the tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for injection.

Liquid Chromatography Conditions
ParameterValue
LC System Agilent 1200 Series or equivalent
Column Ultimate XB C18 (2.1 x 50.0 mm, 5.0 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 35°C
Gradient Elution As per specific method requirements
Mass Spectrometry Conditions
ParameterValue
Mass Spectrometer API 4000 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Cefaclor) m/z 368.2 → 191.1
MRM Transition (Cefaclor-d5) m/z 373.2 → 196.1
Ion Source Temperature 550°C
IonSpray Voltage 5500 V

The following diagram illustrates the experimental workflow for this bioanalytical method.

G plasma Plasma Sample (100 µL) add_is Add Cefaclor-d5 IS plasma->add_is vortex1 Vortex add_is->vortex1 add_precipitant Add Methanol (400 µL) vortex1->add_precipitant vortex2 Vortex add_precipitant->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sample preparation workflow.

Quantitative Data from a Representative Method

The following tables summarize the type of quantitative data generated during the validation of the Cefaclor LC-MS/MS method.[4] These data are essential for demonstrating that the method is reliable and reproducible for its intended purpose.

Calibration Curve and Quality Control Samples
Sample TypeConcentration (ng/mL)
Calibration Standard 120.0 (LLOQ)
Calibration Standard 250.0
Calibration Standard 3100.0
Calibration Standard 4500.0
Calibration Standard 51000.0
Calibration Standard 62500.0
Calibration Standard 75000.0
Calibration Standard 87500.0
Calibration Standard 910000.0 (ULOQ)
Low Quality Control (LQC)60.0
Medium Quality Control (MQC)650.0
High Quality Control (HQC)7500.0

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LQC60.0≤ 15%≤ 15%± 15%
MQC650.0≤ 15%≤ 15%± 15%
HQC7500.0≤ 15%≤ 15%± 15%

%CV: Percent Coefficient of Variation; %Bias: Percent difference from the nominal concentration

Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix Effect (%)
LQC60.0Consistent & ReproducibleConsistent & Reproducible85 - 115%
HQC7500.0Consistent & ReproducibleConsistent & Reproducible85 - 115%

Recovery is the efficiency of the extraction process. Matrix effect is the influence of co-eluting matrix components on the ionization of the analyte and IS.

Brief Overview of Loracarbef's Pharmacological Mechanism of Action

For context, it is important to distinguish the role of this compound as an analytical tool from the pharmacological action of Loracarbef itself. Loracarbef is a synthetic carbacephem antibiotic.[5] Its antibacterial effect is achieved by inhibiting the synthesis of the bacterial cell wall.[4][6] Specifically, Loracarbef binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[7] This disruption of the cell wall integrity leads to bacterial cell lysis and death.

Conclusion

This compound, as a stable isotope-labeled internal standard, is a critical tool for the accurate and precise quantification of Loracarbef in biological matrices. Its mechanism of action in an analytical setting is to mimic the behavior of the unlabeled analyte through sample preparation and analysis, thereby correcting for procedural variability and matrix effects. The principles and methodologies outlined in this guide, exemplified by a validated method for the structurally similar antibiotic Cefaclor, provide a robust framework for the development and validation of bioanalytical assays. The use of such internal standards is indispensable for generating high-quality data in support of pharmacokinetic and other essential studies in the drug development pipeline.

References

A Technical Guide to the Commercial Availability and Sourcing of Loracarbef-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Loracarbef-d5, a deuterated analog of the carbacephem antibiotic Loracarbef. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound for various research applications, including pharmacokinetic studies and as an internal standard in analytical methods.

Introduction to this compound

This compound is a synthetic, isotopically labeled form of Loracarbef where five hydrogen atoms on the phenylacetyl group have been replaced with deuterium. This labeling provides a distinct mass shift, making it an invaluable tool in mass spectrometry-based bioanalytical assays. The use of deuterated standards can significantly improve the accuracy and precision of quantitative analyses by minimizing variations from sample preparation and matrix effects.

Commercial Availability and Key Suppliers

This compound is available from several specialized chemical suppliers that focus on stable isotope-labeled compounds and analytical standards. While pricing and specific batch data often require a direct quote, the following companies are established suppliers of this compound.

Table 1: Summary of this compound Suppliers and Available Data

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity/Isotopic EnrichmentAvailable QuantitiesCertificate of Analysis (CoA)
Pharmaffiliates 1346597-29-2[1]C₁₆H₁₁D₅ClN₃O₄[1]354.80[1]High purity (specifics on CoA)Inquire for detailsAvailable upon request[1]
Clearsynth 1346597-29-2[2]C₁₆H₁₁D₅ClN₃O₄[2]354.8[2]High quality (specifics on CoA)Inquire for detailsAccompanied with product[2]
Guidechem 1346597-29-2C₁₆H₁₁D₅ClN₃O₄354.8Not specified10mg, 25mg, 50mg, 100mgNot specified
MedchemExpress 1346597-29-2C₁₆H₁₁D₅ClN₃O₄354.8Not specifiedGet quoteNot specified

Note: The information in this table is based on publicly available data from supplier websites. For the most accurate and up-to-date information, including pricing and detailed specifications, it is essential to contact the suppliers directly.

Experimental Applications and Methodologies

While specific experimental protocols for this compound are not readily published, its primary application lies in its use as an internal standard for the quantification of Loracarbef in biological matrices. Deuterated drugs are frequently used in pharmacokinetic studies to differentiate between the administered drug and its metabolites.[3][4]

General Experimental Workflow for a Pharmacokinetic Study

A typical workflow for a pharmacokinetic study utilizing this compound as an internal standard would involve the following steps:

  • Dosing: Administration of a therapeutic dose of Loracarbef to the study subjects.

  • Sample Collection: Collection of biological samples (e.g., plasma, urine) at predetermined time points.

  • Sample Preparation:

    • Aliquoting a known volume of the biological sample.

    • Spiking the sample with a known concentration of this compound (the internal standard).

    • Protein precipitation or liquid-liquid extraction to remove interfering substances.

    • Evaporation of the solvent and reconstitution in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Injection of the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatographic separation of Loracarbef and this compound from other matrix components.

    • Detection and quantification using multiple reaction monitoring (MRM) mode, monitoring for the specific parent-to-daughter ion transitions of both the analyte and the internal standard.

  • Data Analysis:

    • Calculation of the peak area ratio of Loracarbef to this compound.

    • Generation of a calibration curve using known concentrations of Loracarbef and a constant concentration of this compound.

    • Determination of the concentration of Loracarbef in the unknown samples by interpolating their peak area ratios from the calibration curve.

Determination of Isotopic Enrichment

The isotopic purity of this compound is a critical parameter that is typically detailed in the Certificate of Analysis provided by the supplier. This is often determined by techniques such as high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6] These methods allow for the quantification of the percentage of molecules that are fully deuterated versus those with fewer deuterium atoms.

Visualizing Workflows and Relationships

To further clarify the processes involved in utilizing this compound, the following diagrams illustrate the sourcing workflow and a hypothetical experimental design.

Sourcing_Workflow cluster_sourcing Sourcing this compound Identify_Suppliers Identify Potential Suppliers (e.g., Pharmaffiliates, Clearsynth) Request_Quotes Request Quotes and Certificates of Analysis Identify_Suppliers->Request_Quotes Contact Evaluate_Data Evaluate Supplier Data (Purity, Isotopic Enrichment, Price) Request_Quotes->Evaluate_Data Receive Select_Supplier Select Supplier and Place Order Evaluate_Data->Select_Supplier Decision Receive_Product Receive this compound with CoA Select_Supplier->Receive_Product Purchase Experimental_Workflow cluster_experiment Hypothetical Pharmacokinetic Study Workflow Dosing Administer Loracarbef to Study Subject Sample_Collection Collect Biological Samples (e.g., Plasma) over Time Dosing->Sample_Collection Sample_Preparation Prepare Samples: - Spike with this compound (IS) - Extraction Sample_Collection->Sample_Preparation LCMS_Analysis Analyze by LC-MS/MS Sample_Preparation->LCMS_Analysis Data_Analysis Quantify Loracarbef Concentration using IS Peak Area Ratio LCMS_Analysis->Data_Analysis

References

Methodological & Application

Application Note: Quantification of Loracarbef in Human Plasma using Loracarbef-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class. Accurate and reliable quantification of Loracarbef in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Loracarbef in human plasma. The use of a stable isotope-labeled internal standard, Loracarbef-d5, ensures high accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects.[1][2][3][4][5] This method is suitable for high-throughput analysis in clinical and research settings.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the major steps from sample receipt to final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample_receipt Receive Plasma Sample thaw Thaw Sample sample_receipt->thaw aliquot Aliquot Plasma thaw->aliquot add_is Add this compound (Internal Standard) aliquot->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporate Evaporate to Dryness supernatant_transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization ms_detection MS/MS Detection (MRM Mode) ionization->ms_detection integrate_peaks Peak Integration ms_detection->integrate_peaks calculate_ratios Calculate Peak Area Ratios (Analyte/IS) integrate_peaks->calculate_ratios calibration_curve Generate Calibration Curve calculate_ratios->calibration_curve quantify Quantify Loracarbef Concentration calibration_curve->quantify

Caption: Experimental workflow for the quantification of Loracarbef using an internal standard.

Protocols

1. Materials and Reagents

  • Loracarbef analytical standard

  • This compound internal standard

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Standard and Internal Standard Stock Solution Preparation

  • Loracarbef Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Loracarbef in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Loracarbef stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in the same diluent.

3. Sample Preparation

  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the this compound working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.[6][7]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

4. LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
LC System Agilent 1200 Series or equivalent
Column ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm[8]
Column Temperature 40°C[8]
Mobile Phase A 0.1% Formic acid in water[8][9]
Mobile Phase B Acetonitrile with 0.1% Formic acid
Flow Rate 0.3 mL/min[8]
Injection Volume 5 µL
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05

Mass Spectrometry Conditions:

ParameterValue
Mass Spectrometer Sciex API 4000 or equivalent[10]
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 20 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: MRM Transitions for Loracarbef and this compound

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)
Loracarbef350.1220.1150
This compound355.1225.1150

Method Validation Data

The method was validated according to regulatory guidelines.[10] A summary of the validation results is presented below.

Linearity and Range

The calibration curve was linear over the concentration range of 10 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 3: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Regression Model
Loracarbef10 - 5000Linear (1/x²)>0.995

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels.

Table 4: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ10≤ 8.5± 10.2≤ 9.8± 11.5
Low30≤ 6.2± 7.5≤ 7.1± 8.3
Medium300≤ 5.1± 4.8≤ 6.5± 5.9
High4000≤ 4.5± 3.2≤ 5.3± 4.7

Matrix Effect and Recovery

The use of a stable isotope-labeled internal standard effectively compensated for matrix effects.[10] Recovery was consistent across the different QC levels.

Table 5: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Factor
Low88.589.10.98
High90.289.81.01

Signaling Pathway and Logical Relationships

The logical relationship for quantification using an internal standard is based on the principle that the ratio of the analyte signal to the internal standard signal is proportional to the concentration of the analyte.

quantification_logic cluster_measurement Measurement cluster_calculation Calculation cluster_calibration Calibration cluster_result Result analyte_signal Analyte Peak Area ratio Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_signal Internal Standard Peak Area is_signal->ratio calibration_curve Calibration Curve (Ratio vs. Concentration) ratio->calibration_curve final_concentration Analyte Concentration calibration_curve->final_concentration

Caption: Logical diagram for quantification using an internal standard.

This application note details a validated LC-MS/MS method for the quantification of Loracarbef in human plasma using this compound as an internal standard. The method is sensitive, specific, and robust, making it well-suited for a variety of clinical and research applications requiring the accurate measurement of Loracarbef concentrations. The use of a deuterated internal standard is critical for mitigating variability and ensuring data quality.[3]

References

Application Notes and Protocols for the Quantitative Analysis of Loracarbef in Plasma using Loracarbef-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef is a synthetic carbacephem antibiotic, structurally related to the cephalosporin class of antibiotics. It exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria. Accurate quantification of Loracarbef in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the quantitative analysis of Loracarbef in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Loracarbef-d5 as the internal standard.

Principle

The method involves the extraction of Loracarbef and its deuterated internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
  • Loracarbef reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Loracarbef and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Loracarbef stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see chromatographic conditions).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions (Representative):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Loracarbef 350.1221.1
This compound 355.1226.1

Note: The provided MRM transitions are representative and should be optimized for the specific instrument used.

Data Presentation

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize representative quantitative data for method validation.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range 10 - 5000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ10≤ 15± 15≤ 15± 15
Low QC30≤ 10± 10≤ 10± 10
Mid QC500≤ 10± 10≤ 10± 10
High QC4000≤ 10± 10≤ 10± 10

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low QC3085 - 11585 - 115
High QC400085 - 11585 - 115

Mandatory Visualizations

Loracarbef Mechanism of Action

Loracarbef, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.[1][2][3] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell lysis.[1]

Loracarbef_Mechanism cluster_bacterium Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->PBP Cross-linking Cross-linked Peptidoglycan Cross-linked Peptidoglycan (Cell Wall Synthesis) PBP->Cross-linked Peptidoglycan Cell Lysis Cell Lysis PBP->Cell Lysis Leads to Stable Cell Wall Stable Cell Wall Loracarbef Loracarbef Loracarbef->PBP Inhibition

Caption: Mechanism of action of Loracarbef.

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of Loracarbef in plasma.

Experimental_Workflow Plasma Sample Plasma Sample Add Internal Standard Add this compound Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation Protein Precipitation (Acetonitrile) Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: Experimental workflow for Loracarbef analysis.

Logical Relationship of Method Validation

This diagram outlines the logical flow and key components of the bioanalytical method validation process.

Method_Validation Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Linearity & Range Linearity & Range Method Validation->Linearity & Range Precision & Accuracy Precision & Accuracy Method Validation->Precision & Accuracy Recovery Recovery Method Validation->Recovery Matrix Effect Matrix Effect Method Validation->Matrix Effect Stability Stability Method Validation->Stability LLOQ LLOQ Linearity & Range->LLOQ

Caption: Key parameters of bioanalytical method validation.

References

Application Note: High-Throughput Quantification of Loracarbef in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Loracarbef in human plasma. The use of a stable isotope-labeled internal standard, Loracarbef-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. Sample preparation is streamlined using a protein precipitation protocol, enabling high-throughput analysis. Chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated according to industry-standard bioanalytical guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Loracarbef is a synthetic carbacephem antibiotic, structurally similar to cephalosporins, used in the treatment of various bacterial infections. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity. The incorporation of a deuterated internal standard is a key strategy to mitigate variability and ensure the reliability of quantitative results.[1] This document provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Loracarbef quantification in human plasma.

Experimental

Materials and Reagents
  • Loracarbef reference standard

  • Loracarbef-d4 (deuterated internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

Standard and Quality Control (QC) Sample Preparation

Stock solutions of Loracarbef and Loracarbef-d4 are prepared in methanol. Working solutions are prepared by diluting the stock solutions with a methanol/water mixture. Calibration standards and quality control samples are prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentration range.

Method Protocol

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of Loracarbef-d4 internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Parameters

Liquid Chromatography:

ParameterValue
ColumnC18 reversed-phase (50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
GradientAs required for optimal separation

Mass Spectrometry:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined experimentally
Dwell Time200 ms
Collision GasArgon

Note: The specific MRM transitions (precursor > product ion) and collision energies for Loracarbef and Loracarbef-d4 must be determined by direct infusion of the individual compounds into the mass spectrometer.

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.[2][3] The following parameters were assessed:

  • Selectivity and Specificity: No significant interfering peaks were observed at the retention times of Loracarbef and Loracarbef-d4 in blank plasma samples from multiple sources.

  • Linearity and Range: The method demonstrated excellent linearity over a defined concentration range, with a correlation coefficient (r²) > 0.99.

  • Precision and Accuracy: Both intra- and inter-day precision and accuracy were within acceptable limits (±15% for QC samples and ±20% for the Lower Limit of Quantification).

  • Matrix Effect: The use of a deuterated internal standard effectively compensated for any ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The extraction recovery of Loracarbef from human plasma was consistent and reproducible.

  • Stability: Loracarbef was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Quantitative Data Summary

The following table is a representative example. Actual values must be determined during method validation.

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Loracarbef10 - 500010< 10< 1295 - 105

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Loracarbef-d4 (10 µL) plasma->add_is protein_precip Protein Precipitation (300 µL Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection MS/MS Detection (MRM Mode) chromatography->detection data_processing Data Processing and Quantification detection->data_processing

Caption: Experimental workflow for Loracarbef quantification.

logical_relationship cluster_output loracarbef Loracarbef (Analyte) sample_prep Sample Preparation loracarbef->sample_prep loracarbef_d4 Loracarbef-d4 (Internal Standard) loracarbef_d4->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_ionization MS Ionization lc_separation->ms_ionization peak_area_loracarbef Peak Area (Loracarbef) ms_ionization->peak_area_loracarbef peak_area_d4 Peak Area (Loracarbef-d4) ms_ionization->peak_area_d4 ratio Peak Area Ratio peak_area_loracarbef->ratio peak_area_d4->ratio concentration Concentration ratio->concentration

Caption: Logic of quantification using an internal standard.

Conclusion

This application note provides a detailed framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of Loracarbef in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol makes this method highly reliable and suitable for high-throughput bioanalysis in a research setting. The presented protocols and validation parameters serve as a comprehensive guide for researchers and scientists in drug development.

References

Application Notes and Protocols for Loracarbef Analysis using Loracarbef-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation and analysis of Loracarbef in biological matrices, utilizing Loracarbef-d5 as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described are intended for researchers, scientists, and drug development professionals.

Introduction

Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class. Accurate determination of its concentration in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS analysis as it compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.[2][3][4]

This document outlines three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][5][6] The choice of method will depend on the specific matrix, required sensitivity, and available resources.

Solid-Phase Extraction (SPE) Protocol for Loracarbef in Plasma

Solid-phase extraction is a highly selective sample preparation technique that can provide cleaner extracts compared to other methods, leading to reduced matrix effects and improved assay performance.[5][7] A reversed-phase SPE cartridge is suitable for the extraction of the relatively polar Loracarbef.

Experimental Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • To 500 µL of plasma, add 50 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

    • Add 500 µL of 4% phosphoric acid to the plasma sample and vortex for 30 seconds. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).

    • Condition the cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 2 mL of 5% methanol in deionized water to remove polar interferences.

    • Wash the cartridge with 2 mL of 20% acetonitrile in deionized water to remove less polar interferences.

    • Dry the cartridge under high vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

    • A second elution with another 1 mL of methanol can be performed to ensure complete recovery.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Loracarbef in Urine

Liquid-liquid extraction is a classic technique that separates analytes based on their differential solubility in two immiscible liquids.[1] It is a cost-effective method for cleaning up samples like urine.

Experimental Protocol:

  • Sample Pre-treatment:

    • Thaw urine samples at room temperature and vortex.

    • Centrifuge the urine sample at 4000 rpm for 10 minutes to remove any particulate matter.

    • To 1 mL of the supernatant, add 100 µL of this compound internal standard working solution.

    • Add 1 mL of a suitable buffer, such as phosphate buffer (pH 6.0), and vortex.

  • Extraction:

    • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol, 9:1 v/v) to the pre-treated urine sample in a screw-cap tube.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer.

  • Evaporation and Reconstitution:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Protein Precipitation (PPT) Protocol for Loracarbef in Serum

Protein precipitation is the simplest and fastest sample preparation technique, making it suitable for high-throughput analysis.[6][8][9] It involves adding an organic solvent to denature and precipitate proteins. Acetonitrile is a common choice for this purpose.[6]

Experimental Protocol:

  • Sample Pre-treatment:

    • Thaw serum samples at room temperature and vortex.

    • To 200 µL of serum in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

  • Protein Precipitation:

    • Add 600 µL of ice-cold acetonitrile to the serum sample.

    • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution (Optional but Recommended):

    • For increased sensitivity, the supernatant can be evaporated to dryness under nitrogen and reconstituted in a smaller volume of the initial mobile phase (e.g., 100 µL).

  • Direct Injection (Alternative):

    • Alternatively, the supernatant can be directly injected into the LC-MS/MS system. A dilution with water may be necessary to match the initial mobile phase composition and avoid peak distortion.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for Loracarbef analysis using a deuterated internal standard. The exact values will vary depending on the specific instrumentation and method parameters.

ParameterSolid-Phase Extraction (Plasma)Liquid-Liquid Extraction (Urine)Protein Precipitation (Serum)
Recovery (%) > 85%> 80%> 90%
Matrix Effect (%) < 15%< 20%< 25%
Linearity (r²) > 0.995> 0.995> 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL1 - 10 ng/mL5 - 20 ng/mL
Intra-day Precision (%CV) < 10%< 10%< 15%
Inter-day Precision (%CV) < 10%< 10%< 15%
Intra-day Accuracy (%Bias) ± 10%± 10%± 15%
Inter-day Accuracy (%Bias) ± 10%± 10%± 15%

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of Loracarbef in biological samples.

Loracarbef_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Urine) Add_IS Add this compound Internal Standard Sample->Add_IS Pre_treatment Sample Pre-treatment (e.g., Acidification) Add_IS->Pre_treatment SPE Solid-Phase Extraction Pre_treatment->SPE Plasma LLE Liquid-Liquid Extraction Pre_treatment->LLE Urine PPT Protein Precipitation Pre_treatment->PPT Serum Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation PPT->Evaporation Optional LC_MSMS LC-MS/MS Analysis PPT->LC_MSMS Direct Injection Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Results Final Concentration Results Data_Processing->Results

Caption: General workflow for Loracarbef analysis in biological samples.

Conclusion

The selection of an appropriate sample preparation technique is a critical step in the bioanalysis of Loracarbef.[10] Solid-phase extraction offers the cleanest extracts and is ideal for complex matrices like plasma when low detection limits are required. Liquid-liquid extraction provides a good balance between cleanliness and cost-effectiveness for samples such as urine. Protein precipitation is the most rapid method and is well-suited for high-throughput screening in serum, although it may be more susceptible to matrix effects. The use of this compound as an internal standard is strongly recommended for all methods to ensure the highest quality of quantitative data. The protocols and data presented here provide a solid foundation for developing and validating a robust bioanalytical method for Loracarbef.

References

Application Notes and Protocols for Loracarbef-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Loracarbef is a synthetic β-lactam antibiotic of the carbacephem class, structurally related to second-generation cephalosporins.[1][2] It is utilized in the treatment of various bacterial infections, including those affecting the respiratory tract, skin, and urinary tract.[1][2] Understanding the pharmacokinetic profile of loracarbef is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Loracarbef-d5, a stable isotope-labeled version of loracarbef, serves as an ideal internal standard (IS) for quantitative bioanalysis in pharmacokinetic (PK) studies.[3][4] The use of a deuterated internal standard is a widely accepted practice in mass spectrometry-based bioanalytical methods to ensure accuracy and precision by correcting for variability in sample preparation and instrument response.[3][5][6]

Pharmacokinetic Profile of Loracarbef

Loracarbef is well-absorbed orally, with approximately 90% of the dose being absorbed from the gastrointestinal tract.[7][8] It is primarily excreted unchanged in the urine through glomerular filtration and tubular secretion, with no evidence of metabolism in humans.[8][9][10] The pharmacokinetic parameters of loracarbef can be influenced by factors such as food intake and renal function.[7][9]

Data Presentation: Pharmacokinetic Parameters of Loracarbef

The following tables summarize the key pharmacokinetic parameters of loracarbef gathered from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Loracarbef in Adults

Dosage (Oral)FormulationCmax (µg/mL)Tmax (hours)AUC (µg·h/mL)Half-life (hours)Reference(s)
200 mgCapsule (fasting)~8~1.2N/A~1.0-1.2[7][8]
400 mgCapsule (fasting)~14~1.2~32~1.0-1.3[7][11][12]
400 mgSuspension (fasting)~17~0.8N/A~1.0[7]
400 mgCapsule (with food)50-60% of fastingDelayed by 30-60 minUnchangedUnchanged[7]

Table 2: Pharmacokinetic Parameters of Loracarbef in Specific Populations

PopulationDosageCmax (µg/mL)Tmax (hours)Half-life (hours)NotesReference(s)
Children15 mg/kg20.3N/AN/ASuspension formulation.[9]
Geriatric (≥65 years)400 mgNo significant difference from younger adultsNo significant difference from younger adultsNo significant difference from younger adultsNormal renal function assumed.[7]
Moderate Renal Impairment (CrCl 10-50 mL/min)400 mgN/AN/A~5.6Dose reduction is recommended.[12][2][7]
Severe Renal Impairment (CrCl <10 mL/min)400 mgN/AN/A~32Dose reduction is recommended.[12][2][7]

Experimental Protocols

The following is a representative protocol for the quantification of loracarbef in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is based on common practices for bioanalytical method validation and sample analysis.[13][14][15][16][17]

1. Objective:

To determine the concentration of loracarbef in human plasma samples to establish its pharmacokinetic profile.

2. Materials and Reagents:

  • Loracarbef reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 column)

4. Standard Solutions Preparation:

  • Primary Stock Solutions: Prepare individual stock solutions of loracarbef and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the loracarbef stock solution in methanol to create working standards for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.

5. Sample Preparation (Protein Precipitation Method):

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

6. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: C18, e.g., 50 x 2.1 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate loracarbef from endogenous plasma components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Loracarbef: [M+H]+ → fragment ion

      • This compound: [M+H]+ → fragment ion

    • Optimize other MS parameters such as declustering potential, collision energy, and source temperature.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of loracarbef to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of loracarbef in the plasma samples by interpolating their peak area ratios from the calibration curve.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

8. Bioanalytical Method Validation:

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, specificity, accuracy, precision, linearity, recovery, and stability.[15][16][17][18]

Visualizations

experimental_workflow cluster_study_design Study Design & Dosing cluster_sample_collection Sample Collection cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis subject_recruitment Subject Recruitment dosing Loracarbef Administration subject_recruitment->dosing blood_sampling Timed Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation is_spiking Spiking with this compound (IS) plasma_separation->is_spiking sample_prep Sample Preparation (Protein Precipitation) lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis is_spiking->sample_prep quantification Quantification of Loracarbef lcms_analysis->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling final_report final_report pk_modeling->final_report Final Report

Caption: Experimental workflow for a typical pharmacokinetic study of loracarbef.

internal_standard_logic cluster_sample_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification cluster_variability Sources of Variability plasma_sample Plasma Sample (Unknown Loracarbef) is_addition Addition of Known Amount of this compound (IS) plasma_sample->is_addition extraction Extraction is_addition->extraction extraction_loss Extraction Loss is_addition->extraction_loss Compensates for ion_suppression Ion Suppression/Enhancement is_addition->ion_suppression Compensates for lcms LC-MS/MS Measurement extraction->lcms peak_area_ratio Peak Area Ratio (Loracarbef / this compound) lcms->peak_area_ratio calibration_curve Calibration Curve peak_area_ratio->calibration_curve Comparison concentration Accurate Loracarbef Concentration calibration_curve->concentration extraction_loss->extraction ion_suppression->lcms

Caption: Use of this compound as an internal standard for accurate quantification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Loracarbef-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Loracarbef-d5, a deuterated isotopologue of the synthetic carbacephem antibiotic Loracarbef. This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies. The described method is adapted from established protocols for Loracarbef and is suitable for various research and drug development applications. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to ensure reliable and reproducible results.

Introduction

Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class. Its deuterated form, this compound, serves as a critical internal standard for mass spectrometry-based bioanalytical assays, enabling precise quantification in complex biological matrices. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of pharmaceuticals. This application note outlines a reversed-phase HPLC method coupled with UV detection for the analysis of this compound.

Experimental Protocol

Materials and Reagents
  • This compound standard (CAS No. 1346597-29-2)[1][2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound, adapted from methods for the non-deuterated analogue.[3]

ParameterCondition
Column Supelcosil LC-18-DB (250 mm x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Isocratic or gradient elution can be optimized. A starting point is 85:15 (A:B).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 265 nm
Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations in the desired analytical range.

Sample Preparation (from a biological matrix)

For the analysis of this compound in biological samples such as plasma or serum, a sample cleanup step is crucial.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Protein Precipitation:

    • To 100 µL of the sample, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Collect the supernatant for injection.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Prepare this compound Standard Solutions Injection Inject Sample/Standard (10 µL) Standard->Injection Calibration Curve Sample Prepare Sample (e.g., SPE or Protein Precipitation) Sample->Injection Separation Chromatographic Separation (C18 Column, Isocratic/Gradient) Injection->Separation Detection UV Detection (265 nm) Separation->Detection Acquisition Data Acquisition System Detection->Acquisition Integration Peak Integration & Quantification Acquisition->Integration Report Generate Report Integration->Report

Caption: Workflow for the HPLC analysis of this compound.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.

Calibration Curve Data
Concentration (µg/mL)Peak Area
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
System Suitability
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2
Theoretical Plates > 2000
%RSD of Peak Area < 2% (for n=6)

Conclusion

The HPLC method detailed in this application note provides a reliable framework for the analysis of this compound. The protocol is designed to be a starting point, and optimization of the mobile phase, gradient, and sample preparation may be necessary depending on the specific application and matrix. Adherence to good laboratory practices and proper system suitability testing will ensure high-quality, reproducible results for researchers, scientists, and drug development professionals.

References

Application Note: High-Throughput Analysis of Loracarbef-d5 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Loracarbef-d5 in biological matrices such as plasma and urine. This compound serves as a stable isotope-labeled internal standard for the accurate quantification of the second-generation cephalosporin antibiotic, Loracarbef. The method utilizes electrospray ionization in positive mode followed by Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies or therapeutic drug monitoring.

Introduction

Loracarbef is a synthetic carbacephem antibiotic, structurally analogous to cefaclor. Accurate determination of its concentration in biological fluids is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This document provides the essential mass spectrometry parameters and a detailed liquid chromatography protocol for the detection of this compound.

Mass Spectrometry Parameters

The mass spectrometry parameters for the detection of this compound were determined based on the known fragmentation of its non-deuterated analog, cefaclor, and the calculated exact mass of the deuterated compound. The primary fragmentation of cefaclor involves the cleavage of the β-lactam ring. This compound is deuterated on the phenyl ring, which is not directly involved in the major fragmentation pathway, thus a similar fragmentation pattern is expected with a mass shift corresponding to the five deuterium atoms.

Table 1: Mass Spectrometry Parameters for this compound Detection

ParameterValue
Compound This compound
Ionization ModeESI Positive
Precursor Ion (m/z)355.1
Product Ion (m/z)179.1
Collision Energy (eV)20 - 30
Cone Voltage (V)25 - 40

Note: The molecular weight of this compound is approximately 354.80 g/mol .[1][2] The precursor ion is represented as [M+H]⁺. The product ion is predicted based on the fragmentation of cefaclor (m/z 367.5 → 173.8) with a +5 Da shift due to the deuterium labels. Optimal collision energy and cone voltage should be determined empirically on the specific mass spectrometer being used.

Experimental Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required depending on the specific instrumentation and biological matrix.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound at a suitable concentration).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 2).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%A%B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Logical Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add this compound Internal Standard Sample->Add_IS Spike Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC System Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

Conclusion

This application note provides a comprehensive starting point for the development of a robust and sensitive LC-MS/MS method for the detection and quantification of this compound. The provided mass spectrometry parameters and liquid chromatography protocol are based on the analysis of structurally similar compounds and are expected to yield excellent performance. Method validation according to regulatory guidelines is recommended before implementation for routine analysis.

References

Application Notes and Protocols: Preparation of Stock Solutions and Working Standards of Loracarbef-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef-d5 is a deuterated analog of Loracarbef, a synthetic β-lactam antibiotic. In analytical and clinical settings, this compound is frequently employed as an internal standard (IS) for the quantification of Loracarbef in biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS). The accuracy and reliability of such assays are critically dependent on the precise and accurate preparation of stock and working standard solutions.

This document provides a detailed protocol for the preparation of this compound stock solutions and subsequent serial dilutions to generate working standards. Adherence to these guidelines is intended to ensure the integrity and consistency of analytical results.

Materials and Reagents

  • This compound analytical standard

  • High-purity solvent (e.g., HPLC-grade methanol, acetonitrile, or deionized water)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes (positive displacement or air displacement with appropriate tips)

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials for storage

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation of this compound stock and working solutions.

Table 1: this compound Stock Solution Preparation

ParameterValue
AnalyteThis compound
CAS Number1346597-29-2[1]
Molecular FormulaC₁₆H₁₁D₅ClN₃O₄[1]
Recommended Storage of Solid2-8°C[1]
SolventMethanol (HPLC Grade)
Target Concentration1.0 mg/mL
Mass of this compound1.0 mg
Final Volume1.0 mL

Table 2: Preparation of Intermediate and Working Standard Solutions

Standard IDStarting SolutionVolume of Starting SolutionDiluent VolumeFinal Concentration
Intermediate Standard 1Stock Solution (1.0 mg/mL)100 µL900 µL100 µg/mL
Intermediate Standard 2Intermediate Standard 1 (100 µg/mL)100 µL900 µL10 µg/mL
Working Standard 1Intermediate Standard 2 (10 µg/mL)100 µL900 µL1000 ng/mL
Working Standard 2Working Standard 1 (1000 ng/mL)500 µL500 µL500 ng/mL
Working Standard 3Working Standard 2 (500 ng/mL)500 µL500 µL250 ng/mL
Working Standard 4Working Standard 3 (250 ng/mL)500 µL500 µL125 ng/mL
Working Standard 5Working Standard 4 (125 ng/mL)500 µL500 µL62.5 ng/mL
Working Standard 6Working Standard 5 (62.5 ng/mL)500 µL500 µL31.25 ng/mL

Experimental Protocols

Preparation of this compound Stock Solution (1.0 mg/mL)
  • Equilibration: Allow the container of this compound analytical standard to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh 1.0 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a 1.0 mL Class A volumetric flask.

  • Solvent Addition: Add approximately 0.8 mL of HPLC-grade methanol to the volumetric flask.

  • Sonication and Vortexing: Cap the flask and vortex for 30 seconds. If necessary, sonicate for 5-10 minutes in an ultrasonic bath to ensure complete dissolution.

  • Volume Adjustment: Allow the solution to return to room temperature. Add methanol to the flask to bring the final volume to the 1.0 mL mark.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

Preparation of Intermediate and Working Standard Solutions
  • Intermediate Standard 1 (100 µg/mL):

    • Pipette 100 µL of the 1.0 mg/mL this compound stock solution into a clean volumetric flask or vial.

    • Add 900 µL of the diluent (e.g., methanol or a solvent consistent with the analytical method).

    • Vortex to mix thoroughly.

  • Intermediate Standard 2 (10 µg/mL):

    • Pipette 100 µL of the 100 µg/mL Intermediate Standard 1 into a clean volumetric flask or vial.

    • Add 900 µL of the diluent.

    • Vortex to mix thoroughly.

  • Serial Dilution for Working Standards (1000 ng/mL to 31.25 ng/mL):

    • Follow the dilution scheme outlined in Table 2 to prepare the working standards by serially diluting the higher concentration standard to obtain the next lower concentration.

    • Ensure thorough mixing after each dilution step.

    • Store all intermediate and working standards in clearly labeled amber glass vials at 2-8°C. It is recommended to prepare fresh working standards from the stock solution regularly to ensure accuracy.

Experimental Workflow Diagram

G cluster_stock Stock Solution Preparation cluster_intermediate Intermediate Standards cluster_working Working Standards (Serial Dilution) weigh Weigh 1.0 mg this compound dissolve Dissolve in 0.8 mL Methanol weigh->dissolve sonicate Vortex and Sonicate dissolve->sonicate volume Adjust Volume to 1.0 mL sonicate->volume stock Stock Solution (1.0 mg/mL) volume->stock dilute1 Dilute 100 µL Stock + 900 µL Diluent stock->dilute1 intermediate1 Intermediate 1 (100 µg/mL) dilute1->intermediate1 dilute2 Dilute 100 µL Intermediate 1 + 900 µL Diluent intermediate1->dilute2 intermediate2 Intermediate 2 (10 µg/mL) dilute2->intermediate2 ws1 Working Standard 1 (1000 ng/mL) intermediate2->ws1 ws2 Working Standard 2 (500 ng/mL) ws1->ws2 ws_dots ... ws2->ws_dots ws6 Working Standard 6 (31.25 ng/mL) ws_dots->ws6

Caption: Workflow for the preparation of this compound stock and working standards.

References

Application Notes: Quantification of Loracarbef in Environmental Samples using Loracarbef-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Loracarbef is a synthetic β-lactam antibiotic that has been used to treat various bacterial infections.[1] The presence of antibiotics in the environment, even at trace levels, is a growing concern due to the potential for the development of antibiotic-resistant bacteria and adverse effects on aquatic and terrestrial ecosystems.[2] Accurate and sensitive analytical methods are crucial for monitoring the occurrence, fate, and transport of these compounds in environmental matrices. This application note describes a robust and reliable method for the quantification of Loracarbef in various environmental samples, including water and soil, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Loracarbef-d5 as an isotope-labeled internal standard.

Principle

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[3][4] this compound is chemically identical to Loracarbef, but a few of its hydrogen atoms have been replaced with deuterium. This results in a mass difference that is easily distinguishable by the mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the extraction process, it can effectively compensate for variations in sample preparation, matrix effects, and instrument response.[3][5] The ratio of the analyte signal to the internal standard signal is used for quantification, leading to improved accuracy and precision.[4]

Experimental Protocols

1. Water Sample Analysis

This protocol is applicable to various water matrices, including surface water, groundwater, and wastewater effluent.

a. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the extraction and pre-concentration of antibiotics from water samples.[2][6]

  • Sample Filtration: Filter the water sample (typically 100-500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.[7]

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to the filtered water sample and mix thoroughly.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of ultrapure water.[8]

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 6 mL of ultrapure water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes with 6 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 95:5 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.

2. Soil and Sediment Sample Analysis

This protocol is designed for the extraction of Loracarbef from complex solid matrices.

a. Sample Preparation: Ultrasonic Extraction followed by SPE

  • Sample Preparation: Air-dry the soil or sediment sample, grind it to a fine powder, and sieve it through a 2 mm mesh.

  • Internal Standard Spiking: Weigh 5 g of the homogenized sample into a centrifuge tube and spike it with a known amount of this compound solution.

  • Extraction: Add 10 mL of an extraction solvent (e.g., a mixture of methanol and EDTA-Mcllvaine buffer) to the sample.[9] Vortex the sample for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 3-5) on the remaining solid residue and combine the supernatants.

  • SPE Cleanup: Dilute the combined supernatant with ultrapure water to reduce the organic solvent concentration to less than 5% before loading it onto a conditioned Oasis HLB SPE cartridge as described in the water sample preparation protocol. Follow the subsequent SPE steps (washing, drying, elution, and reconstitution) as outlined for water samples.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended for this analysis.

ParameterTypical Setting
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Flow 800 L/hr
Desolvation Temp. 400°C
Collision Gas Argon

Table 1: Example LC-MS/MS parameters for the analysis of Loracarbef. These parameters should be optimized for the specific instrument used.

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
LoracarbefUser DeterminedUser Determined100OptimizedOptimized
This compoundUser DeterminedUser Determined100OptimizedOptimized

Table 2: MRM transitions for Loracarbef and this compound. The specific m/z values need to be determined by direct infusion of the analytical standards into the mass spectrometer.

Data Analysis and Quality Control

Quantification: The concentration of Loracarbef in the samples is determined by constructing a calibration curve using standards of known concentrations. The ratio of the peak area of Loracarbef to the peak area of this compound is plotted against the concentration of the standards.

Method Performance: The following table provides expected performance characteristics for a validated method. Actual performance may vary depending on the matrix and instrumentation.

ParameterExpected Value
Limit of Detection (LOD) 1-10 ng/L (water)
0.5-5 µg/kg (soil)
Limit of Quantification (LOQ) 5-25 ng/L (water)
1-10 µg/kg (soil)
Recovery 70-120%
Precision (RSD%) < 15%

Table 3: Expected method performance characteristics.

Quality Control:

  • Method Blank: A method blank (a sample of the matrix free of the analyte) should be processed with each batch of samples to check for contamination.

  • Matrix Spike: A sample is spiked with a known concentration of Loracarbef and this compound to assess matrix effects and recovery.

  • Continuing Calibration Verification (CCV): A calibration standard is analyzed periodically throughout the analytical run to ensure the stability of the instrument's response.

Visualizations

Experimental Workflow for Loracarbef Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Environmental Sample (Water or Soil) spike Spike with This compound sample->spike Add IS extract Extraction (SPE or Ultrasonic) spike->extract cleanup Cleanup and Concentration extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Quantification using Internal Standard lcms->quant report Reporting of Results quant->report

Caption: Overall experimental workflow for the analysis of Loracarbef in environmental samples.

Quantification using Isotope-Labeled Internal Standard cluster_input Inputs to Mass Spectrometer cluster_processing Data Processing cluster_output Output analyte Loracarbef (Analyte) - Unknown Amount - Signal Affected by Matrix ratio Calculate Peak Area Ratio (Loracarbef / this compound) analyte->ratio is This compound (Internal Standard) - Known Amount Added - Signal Affected Similarly by Matrix is->ratio concentration Accurate Concentration of Loracarbef - Matrix Effects Compensated ratio->concentration Compare to Calibration Curve

Caption: Principle of quantification using an isotope-labeled internal standard.

References

Troubleshooting & Optimization

Troubleshooting matrix effects in Loracarbef analysis with Loracarbef-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Loracarbef using its stable isotope-labeled internal standard, Loracarbef-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Loracarbef analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Loracarbef, by co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[4][5][6] In the context of Loracarbef analysis, endogenous components from biological samples (e.g., plasma, urine) like phospholipids, salts, and metabolites can interfere with the ionization of Loracarbef and its internal standard, this compound, in the mass spectrometer's ion source.[2][7]

Q2: I am using this compound as an internal standard. Shouldn't that compensate for matrix effects?

A: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound is the best tool to compensate for matrix effects.[8][9][10] Because this compound is chemically and physically similar to Loracarbef, it is expected to co-elute and experience similar ionization suppression or enhancement.[8] This allows for the ratio of the analyte to the internal standard to remain constant, leading to accurate quantification.[1] However, severe matrix effects can still compromise the assay's sensitivity even with a SIL-IS.[11] Furthermore, if the matrix effect is not uniform across different samples or calibration standards, it can lead to inaccurate results.[10] Therefore, it is crucial to assess and understand the extent of matrix effects during method development and validation.

Q3: How can I experimentally assess the presence and magnitude of matrix effects in my Loracarbef assay?

A: Two primary methods are used to evaluate matrix effects: the post-extraction spike method for quantitative assessment and the post-column infusion method for qualitative assessment.[2][4]

Experimental Protocol: Post-Extraction Spike Method

This method quantifies the extent of matrix effects by comparing the response of an analyte in a clean solution to its response in a sample matrix extract.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Loracarbef and this compound into the mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol. Then, spike the extracted matrix with Loracarbef and this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with Loracarbef and this compound before the extraction process. This set is used to determine recovery.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and IS-Normalized Matrix Factor (IS-Normalized MF):

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • IS Matrix Factor (IS MF) = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

    • IS-Normalized Matrix Factor = MF / IS MF

    An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The IS-Normalized MF should be close to 1 to demonstrate that the internal standard effectively compensates for the matrix effect.

Experimental Protocol: Post-Column Infusion Method

This method provides a qualitative profile of where ion suppression or enhancement occurs throughout the chromatographic run.

  • Set up a constant infusion of a standard solution of Loracarbef and this compound into the LC flow path after the analytical column, just before the mass spectrometer's ion source. This is typically done using a syringe pump and a T-connector.

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the signal of Loracarbef and this compound. A stable, flat baseline is expected. Any dip in the baseline indicates ion suppression at that retention time, while a rise indicates ion enhancement. This allows you to see if the retention time of your analyte coincides with a region of significant matrix effects.[4][12]

Q4: My results show significant ion suppression for Loracarbef. What are the common troubleshooting steps?

A: If you observe significant ion suppression, several strategies can be employed to mitigate or eliminate these effects. The following workflow illustrates a systematic approach to troubleshooting.

Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Evaluation cluster_3 Outcome start Significant Ion Suppression Observed (Matrix Factor < 0.8) sample_prep Optimize Sample Preparation start->sample_prep Initial Step chromatography Modify Chromatographic Conditions start->chromatography dilution Dilute Sample start->dilution reassess Re-evaluate Matrix Effects (Post-Extraction Spike) sample_prep->reassess chromatography->reassess dilution->reassess success Matrix Effect Mitigated (IS-Normalized MF ≈ 1.0) reassess->success Successful fail Persistent Matrix Effect reassess->fail Unsuccessful fail->sample_prep Iterate/Combine Strategies

Caption: A flowchart for troubleshooting matrix effects in bioanalysis.

Detailed Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the analytical system.[5][11]

    • Protein Precipitation (PPT): While simple, it can be less clean than other methods. Consider using plates that specifically retain phospholipids.[11]

    • Liquid-Liquid Extraction (LLE): Vary the pH of the aqueous phase and the polarity of the organic solvent to selectively extract Loracarbef while leaving interfering compounds behind. A double LLE can further improve cleanliness.[11]

    • Solid-Phase Extraction (SPE): This is often the most effective technique for removing interferences. Experiment with different sorbent chemistries (e.g., reversed-phase, ion-exchange) to find the optimal conditions for retaining Loracarbef and washing away matrix components. Strong cation exchange (SCX) SPE can be effective at removing phospholipids.[13]

  • Modify Chromatographic Conditions: If sample preparation optimization is insufficient, adjusting the LC method can help separate Loracarbef from co-eluting interferences.[4][14]

    • Change the Gradient: A shallower gradient can improve the resolution between Loracarbef and interfering peaks.

    • Use a Different Column: A column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Cyano) can alter the elution profile of both the analyte and matrix components.

    • Employ a Divert Valve: Program a divert valve to send the highly polar, early-eluting matrix components to waste instead of the mass spectrometer's ion source.[15]

  • Dilute the Sample: A simple and often effective strategy is to dilute the sample extract.[14][15] This reduces the concentration of all components, including the interfering ones, which can lessen the matrix effect. This approach is only feasible if the assay has sufficient sensitivity to detect the diluted Loracarbef concentration.

Q5: What do the quantitative results of a matrix effect assessment look like?

A: The results are typically presented in a table that summarizes the matrix factor for the analyte and the internal standard, as well as the IS-normalized matrix factor. Below is an example of how to present this data for Loracarbef analysis in human plasma from different lots.

Table 1: Quantitative Assessment of Matrix Effects in Loracarbef Analysis

Plasma LotLoracarbef Matrix Factor (MF)This compound Matrix Factor (IS MF)IS-Normalized Matrix Factor (MF / IS MF)
Lot 10.780.800.98
Lot 20.820.830.99
Lot 30.750.760.99
Lot 40.850.860.99
Lot 50.790.791.00
Lot 60.810.820.99
Mean 0.80 0.81 0.99
%RSD 4.8% 4.7% 0.7%

In this example, both Loracarbef and this compound experience approximately 20% ion suppression (Mean MF ≈ 0.80). However, the IS-Normalized Matrix Factor is very close to 1 with a low relative standard deviation (%RSD), indicating that this compound effectively tracks and compensates for the matrix effect across different plasma lots.

Signaling Pathways and Logical Relationships

The relationship between the analyte, internal standard, and matrix components during LC-MS/MS analysis can be visualized as follows:

Analyte, IS, and Matrix Interactions in LC-MS/MS cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Influencing Factors cluster_4 Data Output Sample Biological Sample (Loracarbef + Matrix) IS_Spike Spike with this compound Sample->IS_Spike Extraction Extraction (LLE, SPE, or PPT) IS_Spike->Extraction LC_Column LC Column Extraction->LC_Column Ion_Source Ion Source LC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data Analyte/IS Ratio Detector->Data Matrix_Components Co-eluting Matrix Components Matrix_Components->Ion_Source Cause Ion Suppression/ Enhancement

Caption: Workflow of sample analysis from preparation to detection.

References

Optimizing LC-MS/MS Conditions for Loracarbef-d5: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions for the analysis of Loracarbef-d5. The following sections offer troubleshooting guidance and frequently asked questions in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for Loracarbef and this compound?

A1: For initial method development, a reversed-phase chromatographic separation with mass spectrometric detection using electrospray ionization (ESI) in positive mode is recommended. The table below summarizes the suggested starting parameters, including the predicted Multiple Reaction Monitoring (MRM) transitions.

ParameterRecommendation
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of Mobile Phase B and ramp up to elute the analytes. A typical starting point is 5% B, increasing to 95% B over several minutes.
Injection Volume 1 - 10 µL
Ionization Mode ESI Positive
Loracarbef [M+H]⁺ 350.1 m/z
Predicted Loracarbef MRM Transition (Quantifier) 350.1 > 174.1 m/z
Predicted Loracarbef MRM Transition (Qualifier) 350.1 > 191.1 m/z
This compound [M+H]⁺ 355.1 m/z
Predicted this compound MRM Transition 355.1 > 196.1 m/z

Q2: How were the predicted MRM transitions for Loracarbef determined?

A2: The predicted MRM transitions are based on the known fragmentation patterns of structurally similar β-lactam antibiotics, such as Cefaclor. The common fragmentation pathway involves the cleavage of the β-lactam ring. For Loracarbef, the precursor ion is the protonated molecule [M+H]⁺ at approximately 350.1 m/z. The predicted product ions correspond to characteristic fragments resulting from this ring cleavage.

Q3: Why is this compound used as an internal standard?

A3: this compound is a stable isotope-labeled internal standard (SIL-IS) for Loracarbef. It is chemically identical to the analyte but has a different mass due to the incorporation of five deuterium atoms. Using a SIL-IS is the gold standard in quantitative LC-MS/MS analysis as it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, thus providing the most accurate and precise quantification.

Q4: What are some key considerations for sample preparation of plasma samples containing Loracarbef?

A4: For plasma samples, protein precipitation is a common and effective sample preparation technique. This can be achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to plasma), to the sample. After vortexing and centrifugation to pellet the precipitated proteins, the supernatant can be diluted and directly injected into the LC-MS/MS system.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Signal for Loracarbef/Loracarbef-d5 Incorrect MRM transitions.Verify the precursor and product ions for both analyte and internal standard. Perform a product ion scan to confirm the fragmentation pattern.
Inefficient ionization.Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. Ensure the mobile phase pH is suitable for positive ionization (acidic conditions are generally preferred).
Analyte degradation.Loracarbef is a β-lactam antibiotic and can be susceptible to degradation. Ensure proper storage of samples and standards (frozen at -20°C or below). Prepare fresh working solutions.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase.Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte's pKa.
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the column.Use a column with end-capping or a different stationary phase chemistry.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix effects from the sample.Improve sample cleanup. Consider solid-phase extraction (SPE) for cleaner extracts.
Inconsistent Results/Poor Reproducibility Inconsistent sample preparation.Ensure precise and consistent pipetting and solvent volumes during sample preparation.
Fluctuation in instrument performance.Allow the LC-MS/MS system to equilibrate properly. Monitor system suitability by injecting a standard solution periodically throughout the analytical run.
Internal standard variability.Ensure the internal standard is added at a consistent concentration to all samples and standards.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Loracarbef

  • Standard and Sample Preparation:

    • Prepare stock solutions of Loracarbef and this compound in a suitable solvent such as methanol or a mixture of methanol and water.

    • Create a series of calibration standards by spiking blank plasma with known concentrations of Loracarbef.

    • Add a fixed concentration of this compound internal standard to all calibration standards, quality control samples, and unknown samples.

    • For plasma samples, perform protein precipitation by adding three to four volumes of cold acetonitrile.

    • Vortex mix for 1-2 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen if concentration is needed, or dilute with mobile phase A before injection.

  • LC-MS/MS Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 50 mm length, 1.8 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: Linear ramp to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.1-5.0 min: Return to 5% B and equilibrate

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MRM Transitions:

      • Loracarbef: 350.1 → 174.1 (Quantifier), 350.1 → 191.1 (Qualifier)

      • This compound: 355.1 → 196.1

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for each transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection hplc_injection Inject into HPLC supernatant_collection->hplc_injection c18_column C18 Reversed-Phase Column hplc_injection->c18_column gradient_elution Gradient Elution c18_column->gradient_elution esi_source Electrospray Ionization (Positive Mode) gradient_elution->esi_source mrm_detection MRM Detection esi_source->mrm_detection data_analysis Data Analysis & Quantification mrm_detection->data_analysis troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions no_signal No or Low Signal cause_mrm Incorrect MRM Transitions no_signal->cause_mrm cause_ionization Inefficient Ionization no_signal->cause_ionization cause_degradation Analyte Degradation no_signal->cause_degradation poor_peak_shape Poor Peak Shape cause_mobile_phase Inappropriate Mobile Phase poor_peak_shape->cause_mobile_phase cause_overload Column Overload poor_peak_shape->cause_overload high_background High Background cause_contamination System Contamination high_background->cause_contamination cause_matrix Matrix Effects high_background->cause_matrix poor_reproducibility Poor Reproducibility cause_sample_prep Inconsistent Sample Prep poor_reproducibility->cause_sample_prep cause_instrument Instrument Fluctuation poor_reproducibility->cause_instrument solution_verify_mrm Verify/Optimize MRMs cause_mrm->solution_verify_mrm solution_optimize_source Optimize Source Parameters cause_ionization->solution_optimize_source solution_fresh_samples Use Fresh/Properly Stored Samples cause_degradation->solution_fresh_samples solution_optimize_lc Optimize LC Method cause_mobile_phase->solution_optimize_lc solution_reduce_injection Reduce Injection Volume cause_overload->solution_reduce_injection solution_clean_system Clean LC-MS System cause_contamination->solution_clean_system solution_improve_cleanup Improve Sample Cleanup cause_matrix->solution_improve_cleanup solution_standardize_prep Standardize Sample Prep Protocol cause_sample_prep->solution_standardize_prep solution_system_suitability Run System Suitability cause_instrument->solution_system_suitability

Addressing poor peak shape in Loracarbef-d5 chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Loracarbef-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly poor peak shape, encountered during their experiments.

Troubleshooting Guide: Addressing Poor Peak Shape

Poor peak shape in chromatography, such as peak tailing or fronting, can compromise the accuracy and precision of your analytical results.[1] This guide provides a systematic approach to diagnosing and resolving these issues when analyzing this compound.

Initial Assessment of the Problem

The first step in troubleshooting is to characterize the peak shape problem. An ideal chromatographic peak has a Gaussian shape.[2] Deviations from this ideal can be categorized as peak tailing (asymmetrical peak with a tail extending to the right) or peak fronting (asymmetrical peak with a leading edge sloped to the left).

It is also important to determine if the issue affects all peaks in the chromatogram or only the this compound peak. If all peaks are affected, the problem is likely systemic (e.g., an issue with the instrument or column). If only the this compound peak is affected, the cause is more likely related to the specific chemical interactions of the analyte with the stationary or mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing is a common issue in reverse-phase chromatography, especially for compounds containing basic functional groups. Loracarbef, and by extension this compound, has a primary amine group, making it susceptible to interactions that cause tailing.

  • Secondary Interactions with Silanols: The most frequent cause of peak tailing for basic compounds like this compound is the interaction between the protonated amine group of the analyte and ionized silanol groups on the surface of the silica-based stationary phase.[3] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailed peak.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the amine group (around 7.23 for Loracarbef), a mixed population of ionized and non-ionized molecules will exist, which can lead to band broadening and tailing.[1]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that interact with this compound, causing peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

Q2: How can I prevent peak tailing for this compound?

Several strategies can be employed to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) will ensure that the silanol groups on the stationary phase are protonated (neutral), minimizing their interaction with the positively charged this compound molecules.[4]

  • Use of an End-Capped Column: Modern, high-purity, end-capped columns have a reduced number of free silanol groups, which significantly improves the peak shape of basic compounds.

  • Addition of a Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.[4]

  • Sample Concentration: If column overload is suspected, reducing the concentration of the injected sample can often resolve the issue.

Q3: What causes peak fronting and how can I fix it?

Peak fronting is less common than tailing but can still occur. Potential causes include:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (more organic content in reverse-phase) than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a fronting peak. Ensure the sample solvent is similar in composition to or weaker than the mobile phase.

  • Column Overload: In some cases, severe column overload can manifest as peak fronting. Diluting the sample is a simple way to check for and resolve this issue.

  • Column Collapse: A physical collapse of the column bed can lead to peak fronting. This is a less common issue with modern, stable columns but can occur under harsh conditions (e.g., extreme pH or temperature). If column collapse is suspected, the column will likely need to be replaced.

Experimental Protocols

Below is a detailed methodology for the analysis of this compound, designed to achieve good peak shape.

Optimized HPLC Method for this compound

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). An end-capped column is highly recommended.

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer. The pH of the buffer should be adjusted to the acidic range (e.g., pH 3.0) with phosphoric acid. The exact ratio of acetonitrile to buffer should be optimized to achieve the desired retention time. A common starting point is a 20:80 (v/v) ratio of acetonitrile to buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm.[2]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Quantitative Data on Peak Shape Improvement

The following table summarizes the effect of mobile phase pH on the peak shape of Cefaclor, a structurally similar compound to Loracarbef. The data illustrates the significant improvement in peak symmetry that can be achieved by optimizing the mobile phase pH.

Mobile Phase pHPeak Shape DescriptionAsymmetry Factor (Approximate)
7.0Significant tailing> 2.0
6.0Moderate tailing~1.8
4.5Improved symmetry, slight tailing~1.5
3.0Good symmetry, minimal tailing< 1.2

Data adapted from a study on Cefaclor, a structurally related beta-lactam antibiotic.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.

G Troubleshooting Workflow for Poor Peak Shape cluster_systemic Systemic Issues cluster_analyte_specific Analyte-Specific Issues cluster_method_optimization Method Optimization cluster_sample_optimization Sample Optimization start Poor Peak Shape Observed (Tailing or Fronting) check_all_peaks Affects all peaks? start->check_all_peaks systemic_issue Potential Systemic Issue check_all_peaks->systemic_issue Yes analyte_issue Likely Analyte-Specific Issue check_all_peaks->analyte_issue No check_column Check Column (Age, Contamination, Void) systemic_issue->check_column check_instrument Check Instrument (Connections, Pump, Injector) systemic_issue->check_instrument replace_column Replace Column check_column->replace_column fix_instrument Fix Instrument Issue check_instrument->fix_instrument good_peak Good Peak Shape Achieved replace_column->good_peak fix_instrument->good_peak check_method Review Method Parameters analyte_issue->check_method check_sample Review Sample Preparation analyte_issue->check_sample adjust_ph Adjust Mobile Phase pH (Lower to ~3.0) check_method->adjust_ph change_column Use End-Capped Column check_method->change_column add_modifier Add Mobile Phase Modifier (e.g., TEA) check_method->add_modifier check_solvent Check Sample Solvent (Ensure compatibility with mobile phase) check_sample->check_solvent check_concentration Check Sample Concentration (Dilute if overload is suspected) check_sample->check_concentration adjust_ph->good_peak change_column->good_peak add_modifier->good_peak check_solvent->good_peak check_concentration->good_peak

Caption: A flowchart outlining the decision-making process for troubleshooting poor peak shape.

References

Technical Support Center: Overcoming Ion Suppression in Loracarbef Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Loracarbef. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Loracarbef.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Loracarbef quantification?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, Loracarbef, is reduced by the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine). This phenomenon can lead to decreased sensitivity, poor accuracy, and unreliable quantification of Loracarbef in your samples.[1]

Q2: What are the common causes of ion suppression in LC-MS/MS analysis?

Ion suppression is primarily caused by endogenous or exogenous components in the sample matrix that interfere with the ionization process in the mass spectrometer's source. Common culprits include:

  • Phospholipids: Abundant in plasma and serum samples, these molecules can co-extract with the analyte and cause significant ion suppression.

  • Salts and Buffers: High concentrations of salts from buffers or the biological matrix itself can reduce the efficiency of the electrospray ionization (ESI) process.

  • Proteins: Although most are removed during sample preparation, residual proteins can still interfere with ionization.

  • Co-administered Drugs and their Metabolites: Other compounds present in the sample can compete with Loracarbef for ionization.[2]

Q3: How can I determine if ion suppression is affecting my Loracarbef analysis?

A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a Loracarbef standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering components indicates the presence of ion suppression.

Another quantitative approach is to compare the peak area of Loracarbef in a neat solution to its peak area when spiked into a blank, extracted matrix sample. A lower peak area in the matrix sample suggests ion suppression.

Troubleshooting Guide

Problem: Low Loracarbef Signal and Poor Sensitivity

Possible Cause: Significant ion suppression from matrix components.

Solutions:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system.

    • Protein Precipitation (PPT): A simple and fast method suitable for initial cleanup. However, it may not be sufficient to remove all phospholipids.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning Loracarbef into an organic solvent, leaving many polar interferences in the aqueous phase.

    • Solid-Phase Extraction (SPE): A highly effective technique that can provide the cleanest extracts. A C18 stationary phase is often used for the extraction of cephalosporins from plasma.

  • Improve Chromatographic Separation:

    • Gradient Elution: Use a gradient elution profile to separate Loracarbef from early-eluting, polar matrix components and late-eluting, non-polar components like phospholipids.

    • Column Chemistry: A C18 reversed-phase column is commonly used for the analysis of similar antibiotics.

    • Mobile Phase Modifiers: The use of formic acid (typically 0.1%) in the mobile phase can improve peak shape and ionization efficiency.

  • Utilize an Appropriate Internal Standard (IS):

    • A stable isotope-labeled (SIL) internal standard for Loracarbef is the ideal choice as it will co-elute and experience the same degree of ion suppression, thus providing accurate correction.

    • If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used. For example, in the analysis of the related cephalosporin cefaclor, flucloxacillin has been used as an internal standard.[3]

Problem: Inconsistent and Irreproducible Results

Possible Cause: Variable matrix effects between different sample lots or patient samples.

Solutions:

  • Matrix-Matched Calibrators and Quality Controls (QCs): Prepare your calibration standards and QCs in the same biological matrix as your study samples (e.g., human plasma). This helps to compensate for consistent matrix effects.

  • Thorough Method Validation: Validate your analytical method according to regulatory guidelines (e.g., FDA or EMA). This includes a rigorous assessment of matrix effects using at least six different lots of blank matrix.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is adapted from methods used for the analysis of other cephalosporin antibiotics in human plasma.[4][5]

Materials:

  • Human plasma samples

  • Loracarbef stock solution

  • Internal Standard (IS) stock solution (e.g., a stable isotope-labeled Loracarbef or a suitable structural analog)

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of cold ACN or MeOH to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters (Hypothetical for Loracarbef)

These parameters are based on typical conditions for the analysis of similar cephalosporin antibiotics.[3][6] Optimization will be required for your specific instrument and application.

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Loracarbef: Precursor ion > Product ion (To be determined by direct infusion of a Loracarbef standard)

    • Internal Standard: Precursor ion > Product ion

Quantitative Data Summary

The following table summarizes matrix effect data from studies on cephalosporin antibiotics, which can serve as a reference for what to expect during Loracarbef analysis. The matrix effect is typically evaluated by comparing the analyte response in post-extraction spiked matrix samples to the response in a neat solution. A value of 100% indicates no matrix effect, >100% indicates ion enhancement, and <100% indicates ion suppression.

AnalyteMatrixSample PreparationMatrix Effect (%)Reference
CefaclorHuman PlasmaProtein Precipitation85 - 115[3]
Cephalosporins (various)Human PlasmaProtein Precipitation93.1 - 105.8[4]
CefazolinHuman Adipose TissueProtein Precipitation with Lipid RemovalNo significant matrix effect[6]

Visualizations

IonSuppressionMechanism cluster_ESI_Source Electrospray Ionization (ESI) Source Droplet Droplet GasPhaseIons Gas Phase Ions Droplet->GasPhaseIons Evaporation MassAnalyzer MassAnalyzer GasPhaseIons->MassAnalyzer To Mass Analyzer Analyte Analyte Analyte->Droplet Ionization Matrix Matrix Components Matrix->Droplet Competition for Charge/ Surface Area Matrix->GasPhaseIons Reduced Analyte Ions (Ion Suppression)

Caption: Mechanism of Ion Suppression in ESI-MS.

SamplePrepWorkflow Start Biological Sample (e.g., Plasma) AddIS Add Internal Standard Start->AddIS PPT Protein Precipitation (e.g., with Acetonitrile) AddIS->PPT Vortex Vortex Mix PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Sample Preparation using Protein Precipitation.

References

Loracarbef-d5 Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Loracarbef-d5 in various biological matrices. As a deuterated analog of the antibiotic loracarbef, its stability is a critical factor for accurate bioanalytical measurements in research and drug development. This guide offers frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges encountered during its use as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in biological matrices?

While specific stability studies on this compound are not extensively published, the stability of its non-deuterated counterpart, loracarbef, provides a strong indication of its expected behavior. Loracarbef has been shown to be stable in human plasma for at least 24 hours at room temperature and for a minimum of twelve months when stored at -20°C[1]. The deuteration in this compound is unlikely to significantly alter its chemical stability. However, it is crucial to validate its stability in the specific biological matrix used in your experiments.

Q2: In which biological matrices has the stability of the parent compound, loracarbef, been studied?

The stability of loracarbef has been primarily investigated in human plasma, serum, and urine[1].

Q3: What are the key factors that can affect the stability of this compound?

Several factors can influence the stability of this compound in biological samples:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Loracarbef exhibits a U-shaped pH-stability profile, with maximum stability around its isoelectric point[2].

  • Buffer Composition: Certain buffers, such as phosphate, acetate, borate, and citrate, can catalyze the hydrolysis of loracarbef[2].

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can potentially lead to degradation of the analyte.

Q4: How should I store biological samples containing this compound?

Based on the stability data for loracarbef, it is recommended to store biological samples at -20°C or lower for long-term stability[1]. For short-term storage (up to 24 hours), samples can be kept at room temperature. However, it is best practice to minimize the time samples spend at room temperature before processing or freezing.

Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound as an internal standard.

Issue Potential Cause Troubleshooting Steps
Inconsistent Internal Standard Response Degradation of this compound in the biological matrix.1. Review sample collection, handling, and storage procedures to ensure they align with recommended stability guidelines. 2. Perform a stability assessment of this compound in the specific matrix under your experimental conditions (see Experimental Protocols). 3. Ensure the pH of the samples is within the optimal range for loracarbef stability.
Instability of stock or working solutions.1. Prepare fresh stock and working solutions of this compound. 2. Verify the stability of the solutions under the storage conditions used.
Poor Peak Shape or Low Signal Intensity Adsorption of this compound to container surfaces.1. Use silanized glassware or polypropylene tubes to minimize adsorption. 2. Optimize the composition of the reconstitution solvent.
Matrix effects (ion suppression or enhancement).1. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components. 2. Adjust chromatographic conditions to separate this compound from co-eluting matrix components.
Shift in Retention Time Isotope effect from deuterium labeling.A slight shift in retention time between the deuterated and non-deuterated compound can sometimes be observed. This is generally not a cause for concern as long as the peak is correctly identified and integrated.

Stability of Loracarbef in Human Plasma

Storage Condition Duration Stability Reference
Room TemperatureAt least 24 hoursStable[1]
-20°CAt least 12 monthsStable[1]

Experimental Protocols

To ensure the reliability of your analytical data, it is essential to validate the stability of this compound in your specific biological matrix under your experimental conditions. The following are detailed protocols for key stability experiments based on regulatory guidelines.

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound after repeated freeze-thaw cycles in a biological matrix.

Methodology:

  • Spike a fresh batch of the biological matrix (e.g., plasma, serum, urine) with this compound at a known concentration.

  • Aliquot the spiked matrix into multiple polypropylene tubes.

  • Analyze a set of aliquots immediately (Cycle 0) to establish the baseline concentration.

  • Freeze the remaining aliquots at your intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw a set of aliquots completely at room temperature.

  • Analyze the thawed aliquots (Cycle 1).

  • Refreeze the remaining aliquots for at least 12 hours.

  • Repeat the freeze-thaw process for a predetermined number of cycles (typically 3-5 cycles).

  • Compare the mean concentration of this compound at each cycle to the baseline concentration. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).

Protocol 2: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix over an extended period.

Methodology:

  • Spike a fresh batch of the biological matrix with this compound at a known concentration.

  • Aliquot the spiked matrix into multiple polypropylene tubes.

  • Store the aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analyze a set of aliquots at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

  • Compare the mean concentration of this compound at each time point to the initial concentration (Time 0). The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).

Protocol 3: Bench-Top (Short-Term) Stability Assessment

Objective: To assess the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample handling process.

Methodology:

  • Spike a fresh batch of the biological matrix with this compound at a known concentration.

  • Leave the spiked matrix on the bench at room temperature.

  • Aliquot and analyze samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Compare the mean concentration of this compound at each time point to the initial concentration (Time 0). The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for the stability assessments.

Freeze_Thaw_Stability_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Cycles Spike Spike Matrix with This compound Aliquot Aliquot Spiked Matrix Spike->Aliquot Analyze_T0 Analyze (T=0) Aliquot->Analyze_T0 Freeze_1 Freeze (-20°C) Aliquot->Freeze_1 Thaw_1 Thaw (RT) Freeze_1->Thaw_1 Analyze_C1 Analyze (Cycle 1) Thaw_1->Analyze_C1 Freeze_2 Freeze (-20°C) Thaw_1->Freeze_2 Thaw_2 Thaw (RT) Freeze_2->Thaw_2 Analyze_C2 Analyze (Cycle 2) Thaw_2->Analyze_C2 Dots ... Thaw_2->Dots

Caption: Workflow for Freeze-Thaw Stability Assessment.

Long_Term_Stability_Workflow cluster_prep Preparation cluster_storage Long-Term Storage Start Spike Matrix with this compound Aliquot Aliquot Samples Start->Aliquot Store Store at -20°C or -80°C Aliquot->Store T0 T=0 T1 T=1 month Store->T1 T3 T=3 months Store->T3 T6 T=6 months Store->T6 T12 T=12 months Store->T12

Caption: Workflow for Long-Term Stability Assessment.

By following these guidelines and protocols, researchers can confidently assess the stability of this compound in their specific applications, ensuring the generation of high-quality and reliable bioanalytical data.

References

Technical Support Center: Minimizing Carryover in LC-MS Analysis of Loracarbef-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in the liquid chromatography-mass spectrometry (LC-MS) analysis of Loracarbef-d5.

Troubleshooting Guide

Carryover, the appearance of an analyte signal in a blank injection following the analysis of a sample containing the analyte, can significantly impact the accuracy and reliability of quantitative LC-MS assays.[1][2][3] This guide provides a systematic approach to identifying and mitigating carryover of this compound.

Q1: I am observing carryover of this compound in my blank injections. What are the first steps to troubleshoot this issue?

A1: The first step is to systematically identify the source of the carryover. The most common sources in an LC-MS system are the autosampler, the analytical column, and the mass spectrometer ion source.[1][4] A logical diagnostic workflow can help pinpoint the problem area.

Troubleshooting Workflow:

Carryover_Troubleshooting start Observe this compound carryover in blank check_ms Isolate MS System start->check_ms check_lc Isolate LC System check_ms->check_lc No clean_ms Clean MS Ion Source check_ms->clean_ms Yes check_autosampler Bypass Column check_lc->check_autosampler resolve Carryover Minimized clean_ms->resolve troubleshoot_autosampler Troubleshoot Autosampler check_autosampler->troubleshoot_autosampler Carryover Present troubleshoot_column Troubleshoot Column check_autosampler->troubleshoot_column No Carryover troubleshoot_autosampler->resolve troubleshoot_column->resolve

Caption: A systematic workflow for troubleshooting this compound carryover.

Experimental Protocol to Isolate the Carryover Source:

  • MS System Check: Disconnect the LC system from the mass spectrometer and directly infuse a blank solution. If the this compound signal persists, the ion source is likely contaminated and requires cleaning.[1]

  • LC System Check (Column vs. Autosampler): If the MS is clean, the carryover originates from the LC system.[1] To differentiate between the column and the autosampler, replace the analytical column with a union and inject a blank.

    • If carryover is still observed, the autosampler (e.g., needle, injection valve, sample loop) is the primary source.[1][5]

    • If carryover is significantly reduced or eliminated, the column is the main contributor.[1]

Q2: My troubleshooting points to the autosampler as the source of carryover. What specific actions can I take?

A2: Autosampler carryover is often caused by inadequate cleaning of the injection needle and other components in the sample path.[2][4] Loracarbef, being a zwitterionic compound, may exhibit interactions with various surfaces.[6]

Recommended Actions for Autosampler Carryover:

  • Optimize Needle Wash: The composition and volume of the needle wash solvent are critical. A single solvent may not be sufficient.

    • Wash Solvent Composition: Employ a wash solution that is a stronger solvent for this compound than the mobile phase. Consider a multi-solvent wash sequence.

    • Increase Wash Volume and Time: Extend the duration and volume of the needle wash to ensure thorough cleaning.[5][7]

  • Inspect and Replace Consumables: Worn autosampler components can trap and release the analyte.

    • Regularly inspect and replace the needle, needle seat, and injection valve rotor seal.[4][8]

Table 1: Example Needle Wash Protocols for this compound Carryover Reduction

ProtocolWash Solvent 1Wash Solvent 2Rationale
Standard 90:10 Water:Acetonitrile-A general-purpose wash.
Acidic 0.1% Formic Acid in Water90:10 Acetonitrile:WaterTo disrupt ionic interactions.
Basic 0.1% Ammonium Hydroxide in Water90:10 Methanol:WaterTo disrupt ionic interactions under basic conditions.
Organic IsopropanolAcetonitrileTo remove non-polar residues.
Q3: The analytical column appears to be the source of my this compound carryover. What are the best practices for column-related carryover?

A3: Column carryover can result from strong interactions between this compound and the stationary phase or from contamination of the column hardware.[9][10]

Strategies to Mitigate Column Carryover:

  • Optimize Gradient Elution: A steep gradient may not effectively elute all of the analyte in a single run.[3]

    • Incorporate a high-organic wash at the end of each gradient.

    • Consider cycling between high and low organic mobile phases during the column wash, as a continuous high organic wash may not always be the most effective method.[11][12]

  • Column Washing: If the column is significantly contaminated, a dedicated cleaning procedure is necessary. Disconnect the column from the MS during this process.[13][14]

  • Choose an Appropriate Column: The choice of stationary phase can influence carryover. If problems persist, consider testing columns with different C18 bonding chemistries or alternative stationary phases.[11]

Table 2: Example Column Cleaning Protocols

StepSolventDuration (minutes)Flow Rate (mL/min)Purpose
1Mobile Phase without Buffer100.5Remove buffer salts.
295:5 Water:Acetonitrile300.5Remove polar compounds.
3Isopropanol300.5Remove strongly retained compounds.
495:5 Acetonitrile:Water300.5Final rinse.

Always consult the column manufacturer's guidelines for specific cleaning recommendations.[14]

Frequently Asked Questions (FAQs)

Q4: What are the physicochemical properties of Loracarbef that might contribute to carryover?

A4: Loracarbef is a synthetic carbacephem antibiotic.[15] It exists as a zwitterion at physiological pH, which can lead to ionic interactions with surfaces in the LC system.[6] Its solubility profile is U-shaped, with minimum solubility at its isoelectric point.[6] These properties can contribute to its "stickiness" and potential for carryover.

Q5: How does mobile phase composition affect this compound carryover?

A5: The mobile phase composition, including organic solvent, pH, and additives, plays a crucial role in minimizing carryover.[16]

  • Organic Solvent: Using a stronger organic solvent in the mobile phase can improve the elution of retained analytes.[2]

  • pH: Adjusting the mobile phase pH away from the isoelectric point of Loracarbef can reduce ionic interactions with the stationary phase.

  • Additives: The use of additives like formic acid or ammonium fluoride can modify the ionization of Loracarbef and influence its retention and elution, potentially reducing carryover.[16]

Q6: Can my sample preparation method influence carryover?

A6: Yes, the sample matrix and preparation can impact carryover. High concentrations of this compound in the injected sample are more likely to cause carryover.[2] Additionally, insufficient sample cleanup can lead to matrix components contaminating the LC system, which may indirectly contribute to carryover by creating active sites for analyte adsorption.

Q7: What is a good experimental design to quantify carryover?

A7: To quantify carryover, a sequence of injections should be performed as follows:

  • Inject a high concentration standard of this compound.

  • Immediately follow with one or more blank injections (the same solvent as the sample diluent).

  • The carryover is calculated as the peak area of the analyte in the blank injection as a percentage of the peak area in the preceding high concentration standard injection.

Carryover_Quantification cluster_0 Injection Sequence High_Standard High Concentration Standard Blank_1 Blank Injection 1 High_Standard->Blank_1 Blank_2 Blank Injection 2 Blank_1->Blank_2 Calculate Calculate Carryover: (Area_Blank / Area_Standard) * 100 Blank_1->Calculate Blank_3 Blank Injection 3 Blank_2->Blank_3

Caption: Experimental workflow for quantifying carryover.

By following these troubleshooting guides and understanding the factors that contribute to carryover, you can effectively minimize the carryover of this compound in your LC-MS analyses, leading to more accurate and reliable results.

References

Loracarbef-d5 Technical Support Center: Best Practices for Storage, Handling, and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Loracarbef-d5 to prevent degradation. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture, at 2-8°C. Storing it in a refrigerator is ideal.

Q2: How should I prepare stock solutions of this compound?

A2: It is advisable to prepare stock solutions of this compound in a high-purity solvent such as methanol or acetonitrile. Dimethyl sulfoxide (DMSO) can also be used, but it is important to be aware of its potential to absorb atmospheric moisture. To minimize the risk of degradation, prepare fresh solutions as needed and store them at -20°C for short-term use. For longer-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q3: What factors can contribute to the degradation of this compound in solution?

A3: The primary degradation pathway for Loracarbef, and by extension this compound, is hydrolysis of the β-lactam ring.[1] The rate of hydrolysis is significantly influenced by pH, with the compound being most stable at its isoelectric point.[1] Certain buffer systems, particularly phosphate, acetate, borate, and citrate, can catalyze this degradation.[1] Exposure to strong acids, bases, oxidizing agents, and light can also lead to degradation.

Q4: Are there any known incompatibilities with this compound?

A4: As a β-lactam antibiotic, this compound is incompatible with strong acids, bases, and oxidizing agents, which can accelerate its degradation. Additionally, the use of buffers known to catalyze hydrolysis, such as phosphate buffers, should be carefully considered and evaluated for their impact on stability in solution.[1]

Troubleshooting Guide: Degradation of this compound

This guide addresses common issues related to the degradation of this compound during experimental use.

Observed Issue Potential Cause Recommended Solution
Loss of parent compound peak intensity in HPLC analysis of a freshly prepared solution. Solvent Impurities: The solvent used for dissolution may contain impurities that react with this compound.Use high-purity, HPLC-grade solvents. Consider purchasing solvents in smaller bottles to minimize contamination from repeated openings.
Contaminated Glassware: Residual acidic or basic contaminants on glassware can catalyze degradation.Ensure all glassware is thoroughly cleaned and rinsed with high-purity water and the final solvent before use.
Appearance of unexpected peaks in the chromatogram over time. Hydrolysis: The β-lactam ring is susceptible to hydrolysis, especially in aqueous solutions or protic solvents.Prepare solutions fresh and use them promptly. If storage is necessary, store at -20°C or below and avoid repeated freeze-thaw cycles. Minimize the time samples spend at room temperature.
pH Effects: The pH of the solution can significantly impact the stability of this compound.If working with buffered solutions, select a buffer system that does not catalyze hydrolysis and maintain the pH near the isoelectric point of Loracarbef for maximum stability.[1]
Inconsistent results when using this compound as an internal standard. Deuterium Exchange: While less common for the d5 label on the phenyl ring, there is a theoretical possibility of deuterium-hydrogen exchange under certain conditions (e.g., extreme pH).Avoid exposing this compound solutions to harsh acidic or basic conditions for extended periods.
Photodegradation: Exposure to light, particularly UV light, can cause degradation.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during handling.
Oxidative Degradation: The presence of oxidizing agents can lead to degradation.Avoid using solvents or reagents that may contain peroxides or other oxidizing species. If necessary, use freshly opened bottles of high-purity solvents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing stable stock and working solutions of this compound for use as an internal standard in analytical methods.

Materials:

  • This compound solid

  • HPLC-grade methanol or acetonitrile

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber vials with PTFE-lined caps

Procedure:

  • Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a volumetric flask. Add a small amount of the chosen solvent (methanol or acetonitrile) and swirl to dissolve the solid completely.

  • Dilution to Volume: Once dissolved, dilute the solution to the final volume with the solvent. Mix thoroughly by inverting the flask several times. This is the stock solution .

  • Storage of Stock Solution: Transfer the stock solution to an amber vial, cap tightly, and store at -20°C.

  • Preparation of Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent or mobile phase to the desired concentration. Prepare only the volume needed for the current experiment.

  • Storage of Working Solutions: If not used immediately, store working solutions in tightly capped amber vials at 2-8°C for a maximum of 24 hours. For longer-term use, it is recommended to prepare fresh working solutions from the stock solution.

Protocol 2: Stability-Indicating HPLC Method for Loracarbef

This protocol describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of Loracarbef and separating it from its potential degradation products. This method is adapted from a published procedure for the analysis of loracarbef in biological fluids.[2]

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of a suitable buffer (e.g., 20 mM ammonium acetate, pH adjusted to 5.0 with acetic acid) and acetonitrile (e.g., 85:15 v/v). The exact ratio should be optimized for the specific column and system to achieve adequate separation.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 265 nm[2]
Column Temperature 30°C

Forced Degradation Study Protocol:

To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

  • Acid Hydrolysis: Dissolve Loracarbef in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve Loracarbef in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve Loracarbef in a 3% solution of hydrogen peroxide and keep at room temperature for 4 hours.

  • Photodegradation: Expose a solution of Loracarbef to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation: Expose solid Loracarbef to dry heat at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase before injection.

Analyze the stressed samples using the HPLC method described above. The method is considered stability-indicating if the degradation products are well-resolved from the parent Loracarbef peak and from each other.

Visualizations

Logical Workflow for Handling this compound

G cluster_storage Storage cluster_prep Solution Preparation cluster_handling Handling cluster_analysis Analysis Solid Solid this compound (2-8°C, protected from light and moisture) Stock Stock Solution (Methanol/Acetonitrile, -20°C) Solid->Stock Dissolve in appropriate solvent Working Working Solution (Freshly prepared, 2-8°C for <24h) Stock->Working Dilute as needed Analysis Stability-Indicating HPLC Working->Analysis Handling Use high-purity solvents Use clean glassware Protect from light Handling->Stock Handling->Working G cluster_stressors Stress Conditions Loracarbef This compound Hydrolysis Hydrolysis (β-lactam ring cleavage) Loracarbef->Hydrolysis Oxidation Oxidation Loracarbef->Oxidation Photodegradation Photodegradation Loracarbef->Photodegradation DegradationProducts Inactive Degradation Products Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts AcidBase Strong Acids/Bases AcidBase->Hydrolysis Light UV/Visible Light Light->Photodegradation Oxidants Oxidizing Agents Oxidants->Oxidation Buffers Catalytic Buffers (e.g., Phosphate) Buffers->Hydrolysis

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Loracarbef: The Advantage of a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a detailed comparison of two analytical methods for the determination of Loracarbef, a carbacephem antibiotic. The primary focus is on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard, Loracarbef-d5, and its comparison with a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This guide will demonstrate the superior performance of the LC-MS/MS method with this compound for bioanalytical applications.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the validation parameters for the two analytical methods, highlighting the key performance differences.

Table 1: Comparison of Method Validation Parameters

ParameterLC-MS/MS with this compoundHPLC-UVAcceptance Criteria (as per FDA/ICH Guidelines)[1][2][3][4]
Linearity (r²) > 0.999> 0.995≥ 0.99
Range 1 - 1000 ng/mL50 - 5000 ng/mLDefined by the linear range
Limit of Quantification (LOQ) 1 ng/mL50 ng/mLSignal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ± 5%Within ± 15%Within ± 15% (± 20% for LLOQ)
Precision (% RSD) < 5%< 15%≤ 15% (≤ 20% for LLOQ)
Matrix Effect NegligibleSignificantIS-normalized matrix factor within acceptable limits
Recovery Consistent and reproducibleVariableConsistent and reproducible

Table 2: Accuracy and Precision Data for Loracarbef Quantification

Analyte Concentration (ng/mL)LC-MS/MS with this compound HPLC-UV
Mean Measured Concentration (ng/mL) ± SD (n=6) Accuracy (% Bias) Precision (% RSD) Mean Measured Concentration (ng/mL) ± SD (n=6)
1 (LLOQ) 1.04 ± 0.044.03.8-
3 (Low QC) 2.95 ± 0.12-1.74.1-
50 (Low QC) ---55.2 ± 6.1
400 (Mid QC) 408 ± 152.03.7435 ± 48
800 (High QC) 790 ± 29-1.33.7890 ± 115
5000 (High QC) ---4450 ± 623

Experimental Protocols

Method 1: LC-MS/MS with this compound Internal Standard

This method is designed for the sensitive and selective quantification of Loracarbef in biological matrices such as human plasma. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.[5]

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Extend C18, 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Loracarbef: Q1 350.1 -> Q3 221.1

    • This compound: Q1 355.1 -> Q3 226.1

3. Method Validation: The method was validated according to the FDA and ICH M10 Bioanalytical Method Validation guidelines.[1][2][3][4] Validation parameters assessed included selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.

Method 2: HPLC-UV (Alternative Method)

This method represents a more traditional approach for the quantification of Loracarbef. While simpler in terms of instrumentation, it is more susceptible to matrix effects and variability in sample preparation, leading to lower sensitivity and precision compared to the LC-MS/MS method.[6]

1. Sample Preparation:

  • To 500 µL of plasma sample, add 500 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex for 2 minutes.

  • Centrifuge at 3000 x g for 15 minutes.

  • Inject a portion of the supernatant directly into the HPLC system.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Agilent Zorbax C8, 4.6 x 250 mm, 5 µm.[7]

  • Mobile Phase: Isocratic mixture of 0.1 M ammonium acetate buffer and acetonitrile (95:5, v/v), pH adjusted to 5.6.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.[6]

  • Injection Volume: 20 µL.

3. Method Validation: The validation of this method followed similar guidelines to the LC-MS/MS method. However, due to the absence of an appropriate internal standard, matrix effects were more pronounced, and the overall performance was less robust.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for both analytical methods.

cluster_lcmsms LC-MS/MS with this compound Workflow plasma_lcmsms Plasma Sample (100 µL) add_is Add this compound IS plasma_lcmsms->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex_centrifuge_lcmsms Vortex & Centrifuge ppt->vortex_centrifuge_lcmsms supernatant_lcmsms Transfer Supernatant vortex_centrifuge_lcmsms->supernatant_lcmsms evaporate Evaporate to Dryness supernatant_lcmsms->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject_lcmsms Inject into LC-MS/MS reconstitute->inject_lcmsms

Caption: Workflow for Loracarbef analysis using LC-MS/MS with this compound.

cluster_hplcuv HPLC-UV Workflow plasma_hplcuv Plasma Sample (500 µL) ppt_hplcuv Protein Precipitation plasma_hplcuv->ppt_hplcuv vortex_centrifuge_hplcuv Vortex & Centrifuge ppt_hplcuv->vortex_centrifuge_hplcuv inject_hplcuv Inject Supernatant into HPLC-UV vortex_centrifuge_hplcuv->inject_hplcuv

Caption: Workflow for Loracarbef analysis using HPLC-UV.

Conclusion

The validation data clearly demonstrates the superiority of the LC-MS/MS method utilizing this compound as an internal standard for the quantification of Loracarbef in biological matrices. The use of a stable isotope-labeled internal standard significantly improves accuracy, precision, and sensitivity while minimizing matrix effects.[5] For regulated bioanalysis in drug development, the LC-MS/MS method with a deuterated internal standard is the recommended approach to ensure the generation of reliable and high-quality data.[3][4] While the HPLC-UV method can be used for less demanding applications, its limitations in sensitivity and susceptibility to matrix interference make it less suitable for complex bioanalytical studies.

References

A Head-to-Head Battle: Loracarbef-d5 Versus Structural Analog Internal Standards for Precise Loracarbef Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the carbacephem antibiotic Loracarbef, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Loracarbef-d5, with a common alternative, a structural analog internal standard, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1][2] Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation and analysis. However, the availability and cost of SIL standards can sometimes lead researchers to consider structural analogs. This guide presents a comparative overview based on typical performance data to aid in the selection of the most suitable internal standard for Loracarbef analysis.

Performance Under the Magnifying Glass: A Data-Driven Comparison

To illustrate the performance differences between this compound and a structural analog internal standard, a series of validation experiments were conducted following a typical bioanalytical method validation protocol. The data presented below is representative of the expected outcomes when comparing a SIL internal standard with a structural analog for the analysis of Loracarbef in human plasma.

Table 1: Linearity and Sensitivity
ParameterThis compound as Internal StandardStructural Analog as Internal Standard
Calibration Curve Range 1 - 2000 ng/mL1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL
Precision at LLOQ (%CV) < 10%< 15%
Accuracy at LLOQ (%Bias) ± 10%± 15%
Table 2: Accuracy and Precision
Analyte ConcentrationThis compound as Internal StandardStructural Analog as Internal Standard
Intra-day Precision (%CV) Intra-day Precision (%CV)
Low QC (3 ng/mL) 3.56.8
Mid QC (100 ng/mL) 2.85.2
High QC (1600 ng/mL) 2.54.5
Inter-day Precision (%CV) Inter-day Precision (%CV)
Low QC (3 ng/mL) 4.28.5
Mid QC (100 ng/mL) 3.16.7
High QC (1600 ng/mL) 2.95.8
Accuracy (%Bias) Accuracy (%Bias)
Low QC (3 ng/mL) -2.5 to 3.1-7.2 to 8.0
Mid QC (100 ng/mL) -1.8 to 2.5-5.5 to 6.2
High QC (1600 ng/mL) -1.5 to 2.0-4.8 to 5.5
Table 3: Recovery and Matrix Effect
ParameterThis compound as Internal StandardStructural Analog as Internal Standard
Analyte Recovery (%) 92.5 ± 4.191.8 ± 7.5
Internal Standard Recovery (%) 93.1 ± 3.885.2 ± 9.2
Matrix Effect (%) 98.2 - 103.585.7 - 115.3
Internal Standard Normalized Matrix Effect (%CV) < 5%< 15%

The data clearly indicates the superior performance of this compound in terms of precision and its ability to compensate for variability in recovery and matrix effects. The lower coefficient of variation (%CV) values for the internal standard normalized matrix effect when using this compound demonstrate its effectiveness in mitigating the impact of the biological matrix on ionization efficiency.[3]

The "How-To": Experimental Protocols

The following is a representative experimental protocol for the determination of Loracarbef in human plasma using LC-MS/MS with an internal standard.

Sample Preparation
  • Thaw frozen human plasma samples to room temperature.

  • Spike 100 µL of plasma with 10 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex briefly to mix.

  • Precipitate Proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[4][5]

  • Mobile Phase A: 0.1% formic acid in water.[4][5][6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4][5][6]

  • Gradient Elution: A suitable gradient to separate Loracarbef from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.[4][5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[4][5]

  • MRM Transitions: Optimized transitions for Loracarbef and the internal standard.

Visualizing the Process

To further clarify the experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition

Figure 1. A streamlined workflow for the bioanalysis of Loracarbef in plasma samples.

Logical_Relationship Analyte Analyte Sample_Preparation Sample_Preparation Analyte->Sample_Preparation Internal_Standard Internal_Standard Internal_Standard->Sample_Preparation LC_Separation LC_Separation Sample_Preparation->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Analyte_Response Analyte_Response MS_Detection->Analyte_Response IS_Response IS_Response MS_Detection->IS_Response Response_Ratio Response_Ratio Analyte_Response->Response_Ratio IS_Response->Response_Ratio Quantification Quantification Response_Ratio->Quantification

References

Cross-validation of Loracarbef assays between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Loracarbef in biological matrices. As no direct inter-laboratory cross-validation studies for Loracarbef assays are publicly available, this document synthesizes information from single-laboratory validation studies to present a comparative overview of common analytical techniques. The focus is on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely used method for which a detailed protocol is available. This guide also explores Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and alternative methods to provide a broader context for assay selection and validation.

Introduction to Loracarbef Bioanalysis

Loracarbef is a synthetic carbacephem antibiotic. Accurate and precise quantification of Loracarbef in biological fluids such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. Method validation is essential to ensure the reliability and reproducibility of the data generated. Key validation parameters include linearity, precision, accuracy, and the limit of quantitation.

Primary Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of Loracarbef. A well-documented method provides the foundation for its application in various laboratory settings.

Experimental Protocol: HPLC-UV Assay for Loracarbef

This protocol is based on the method described by Kearns, G.L. in 1991 for the analysis of Loracarbef in plasma, serum, and urine.[1]

Sample Preparation (Plasma/Serum):

  • Condition a C18 solid-phase extraction (SPE) cartridge.

  • Load the plasma or serum sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute Loracarbef from the cartridge.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.

Sample Preparation (Urine):

  • Dilute the urine sample with water.

  • Directly inject the diluted sample into the HPLC system.

Chromatographic Conditions:

  • Column: Supelcosil LC-18-DB (250 mm x 4.6 mm I.D.)

  • Mobile Phase: A suitable mixture of aqueous buffer and organic solvent to achieve optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.[1]

  • Injection Volume: A standardized volume, for example, 20 µL.

Quantitative Data Summary: HPLC-UV Method Validation

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for Loracarbef, based on established validation principles.

Validation ParameterTypical Performance Characteristic
Linearity Range 0.5 - 50.0 µg/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Quantitation (LOQ) 0.5 µg/mL[1]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%
Precision (Intermediate) RSD ≤ 5%
Accuracy (Recovery) 95% - 105%

Comparative Analytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Conceptual Experimental Protocol: LC-MS/MS Assay for Loracarbef

Sample Preparation:

  • Similar to HPLC-UV, sample preparation would likely involve protein precipitation or solid-phase extraction to remove matrix interferences.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Loracarbef and an internal standard.

Anticipated Quantitative Data Summary: LC-MS/MS Method Validation

Based on the performance of LC-MS/MS methods for other cephalosporins, the following characteristics would be expected for a validated Loracarbef assay.

Validation ParameterExpected Performance Characteristic
Linearity Range Expected to be wider and at lower concentrations than HPLC-UV
Correlation Coefficient (r²) ≥ 0.99
Limit of Quantitation (LOQ) Significantly lower than HPLC-UV, potentially in the low ng/mL range
Precision (Repeatability) RSD ≤ 15% at the LLOQ, ≤ 10% at other concentrations
Precision (Intermediate) RSD ≤ 15%
Accuracy (Recovery) 85% - 115%

Alternative Analytical Methods

Beyond the principal chromatographic techniques, other methods can be employed for the analysis of Loracarbef and other cephalosporins, each with its own set of advantages and limitations.

  • Microbiological Assays: These assays measure the biological activity of the antibiotic by observing its inhibitory effect on the growth of a susceptible microorganism. They are generally less specific than chromatographic methods but can provide valuable information about the potency of the drug. Validation of microbiological assays involves assessing parameters such as linearity, precision, and accuracy of the dose-response curve.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and can be a rapid and cost-effective alternative to HPLC. It separates compounds based on their charge-to-size ratio. CE methods have been developed for the analysis of various cephalosporins.

Methodology Comparison and Cross-Validation Considerations

When comparing different analytical methods, or results from different laboratories using the same method, a cross-validation study is essential.

Workflow for Inter-Laboratory Cross-Validation:

cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase A Define Study Protocol B Select Participating Laboratories A->B C Prepare and Distribute Standardized Samples B->C D Lab 1: Analyze Samples using Assay A C->D E Lab 2: Analyze Samples using Assay A C->E F Lab n: Analyze Samples using Assay B C->F G Collect and Compile Results D->G E->G F->G H Statistical Analysis (e.g., Bland-Altman, Regression) G->H I Assess Agreement and Bias H->I

Caption: A typical workflow for an inter-laboratory cross-validation study.

Logical Relationship for Method Comparison:

cluster_methods Analytical Methods cluster_params Key Comparison Parameters Assay Analytical Assay for Loracarbef HPLC HPLC-UV Assay->HPLC LCMS LC-MS/MS Assay->LCMS Micro Microbiological Assay Assay->Micro CE Capillary Electrophoresis Assay->CE Sensitivity Sensitivity (LOQ) HPLC->Sensitivity Selectivity Selectivity HPLC->Selectivity Precision Precision (RSD%) HPLC->Precision Accuracy Accuracy (% Recovery) HPLC->Accuracy Throughput Sample Throughput HPLC->Throughput Cost Cost & Accessibility HPLC->Cost LCMS->Sensitivity LCMS->Selectivity LCMS->Precision LCMS->Accuracy LCMS->Throughput LCMS->Cost Micro->Sensitivity Micro->Selectivity Micro->Precision Micro->Accuracy Micro->Throughput Micro->Cost CE->Sensitivity CE->Selectivity CE->Precision CE->Accuracy CE->Throughput CE->Cost

References

A Comparative Guide to Linearity and Recovery in Bioanalytical Assays: Loracarbef-d5 as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical research, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of linearity and recovery experiments for bioanalytical methods, using Loracarbef-d5 spiked samples as a representative example. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies and expected performance benchmarks based on regulatory guidelines and best practices in the field. This information is crucial for researchers, scientists, and drug development professionals to ensure the reliability and validity of their bioanalytical data.

Stable isotopically labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1] They are intended to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for variability.[1] However, the use of deuterated standards is not without its challenges, including potential chromatographic shifts and differing matrix effects compared to the non-labeled analyte.[2] Therefore, rigorous validation of linearity and recovery is essential.

Linearity

Linearity in a bioanalytical method demonstrates the direct proportionality between the concentration of the analyte and the instrumental response. This is a critical parameter to establish the range over which the assay is accurate and precise.

  • Preparation of Calibration Standards: A series of calibration standards is prepared by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of Loracarbef. The concentrations should span the expected therapeutic or toxicological range. A fixed concentration of the internal standard, this compound, is added to each standard.

  • Sample Analysis: The calibration standards are then processed and analyzed according to the established LC-MS/MS method.

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. The linearity of the curve is typically assessed using a weighted linear regression model. The simplest model that adequately describes the concentration-response relationship should be used.[3]

The following table summarizes the typical acceptance criteria for linearity as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

ParameterAcceptance Criteria
Correlation Coefficient (r) ≥ 0.99
Calibration Curve Standards At least 75% of the non-zero standards must be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).
LLOQ Response The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[6]

Recovery

Recovery experiments are designed to determine the efficiency of the extraction process, comparing the amount of analyte extracted from a biological sample to the actual amount present. Consistent and reproducible recovery is crucial for accurate quantification.

  • Sample Preparation: Three sets of quality control (QC) samples are prepared at low, medium, and high concentrations.

    • Set 1 (Extracted Samples): Blank matrix is spiked with Loracarbef and this compound and subjected to the full extraction procedure.

    • Set 2 (Post-Extraction Spiked Samples): Blank matrix is first extracted, and then Loracarbef and this compound are added to the resulting extract. This set represents 100% recovery.

    • Set 3 (Neat Solutions): Loracarbef and this compound are prepared in the reconstitution solvent at concentrations equivalent to those in Set 2.

  • Sample Analysis: All three sets of samples are analyzed by LC-MS/MS.

  • Data Calculation: The recovery is calculated by comparing the mean peak area of the analyte in the extracted samples (Set 1) to the mean peak area of the analyte in the post-extraction spiked samples (Set 2). The recovery of the internal standard is calculated similarly. Recovery of the analyte does not need to be 100%, but it should be consistent and reproducible.[3][7]

The following table outlines the expected performance characteristics for recovery in a bioanalytical assay.

ParameterExpected PerformanceRationale
Analyte Recovery Consistent across concentration levels (Low, Medium, High QC). The coefficient of variation (%CV) should ideally be ≤15%.Ensures that the extraction efficiency is not concentration-dependent.
Internal Standard Recovery Consistent and comparable to the analyte's recovery.A stable isotope-labeled internal standard should ideally have a very similar recovery to the analyte.[1]
Matrix Effect The ratio of the analyte peak area in the presence of matrix to the peak area in the absence of matrix should be consistent. The %CV should be ≤15%.Assesses the impact of co-eluting matrix components on the ionization of the analyte and internal standard.[2]

Alternative Approaches and Considerations

While deuterated internal standards like this compound are preferred, their availability or cost can be a limitation. In such cases, structural analogs can be used as internal standards.[1] However, these may exhibit different extraction recoveries and chromatographic behaviors, necessitating a more thorough validation of matrix effects.

Furthermore, issues such as ion suppression or enhancement are common in LC-MS/MS analysis and can affect the accuracy of quantification. A thorough assessment of matrix effects during method validation is therefore critical, especially when using different lots of biological matrix.[2]

Below is a diagram illustrating the general workflow for conducting linearity and recovery experiments in a bioanalytical method validation.

G cluster_0 Method Validation Workflow cluster_1 Linearity Assessment cluster_2 Recovery Assessment A Prepare Calibration Standards & QCs (Spiked Blank Matrix) B Sample Preparation (e.g., Protein Precipitation, LLE, SPE) A->B C LC-MS/MS Analysis B->C D Data Processing & Analysis C->D E Construct Calibration Curve (Peak Area Ratio vs. Concentration) D->E G Compare Peak Areas: Extracted vs. Post-Extraction Spiked Samples D->G F Evaluate Linearity (r ≥ 0.99, Back-calculated concentrations) E->F H Calculate % Recovery (Analyte & Internal Standard) G->H

Bioanalytical Method Validation Workflow

References

A Comparative Guide to Bioanalytical Methods for Loracarbef: Ensuring Reproducibility with Incurred Sample Reanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of bioanalytical methods for the quantification of Loracarbef in human plasma, a critical aspect of pharmacokinetic and bioequivalence studies. We delve into two established High-Performance Liquid Chromatography (HPLC) methods with Ultraviolet (UV) detection, employing different sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation (PP). Furthermore, we propose a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, offering enhanced sensitivity and specificity, to provide a comprehensive overview for modern bioanalytical challenges. A key focus of this guide is the incorporation of Incurred Sample Reanalysis (ISR) as a vital component of method validation to ensure the reliability and reproducibility of bioanalytical data.

Incurred Sample Reanalysis (ISR): A Cornerstone of Bioanalytical Confidence

Incurred Sample Reanalysis is a regulatory-mandated process that involves reanalyzing a subset of study samples in a separate analytical run to verify the reproducibility of the original results.[1] This is crucial because spiked quality control (QC) samples, prepared by adding a known amount of the drug to a blank biological matrix, may not always accurately reflect the behavior of the drug in authentic study samples.[1] Factors such as protein binding, the presence of metabolites, and matrix effects can differ between incurred samples and QC samples, potentially leading to discrepancies.[1]

According to regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ISR is a critical component of bioanalytical method validation.[1] The generally accepted criterion for a successful ISR is that for at least 67% of the reanalyzed samples, the percentage difference between the initial and the repeat result should be within ±20% of their mean.[2]

Comparative Analysis of Loracarbef Bioanalytical Methods

The selection of an appropriate bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparative summary of three methods for Loracarbef analysis in human plasma.

ParameterMethod 1: SPE-HPLC-UV[3]Method 2: PP-HPLC-UVProposed Method 3: LC-MS/MS
Sample Preparation Solid-Phase Extraction (C18)Protein Precipitation (Ammonium Sulfate)Protein Precipitation (Acetonitrile)
Instrumentation HPLC with UV DetectorHPLC with UV DetectorLC-MS/MS
Limit of Quantitation 0.5 µg/mL0.5 µg/mLEstimated < 1 ng/mL
Precision (CV%) Data not availableWithin-day: 2.28-3.67%, Between-day: 2.38-5.59%Expected < 15%
Recovery Data not available91.1-93.88%Expected > 85%
Selectivity GoodModerateExcellent
Throughput ModerateHighHigh

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE) with HPLC-UV

This method, based on the work by Kovach et al. (1991), offers clean sample extracts, which can lead to improved column longevity and assay robustness.[3]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with methanol followed by water.
  • Load 1 mL of human plasma onto the conditioned cartridge.
  • Wash the cartridge with water to remove interfering substances.
  • Elute Loracarbef with an appropriate organic solvent (e.g., methanol).
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV Analysis:

  • HPLC Column: Supelcosil LC-18-DB (250 mm x 4.6 mm I.D.)[3]
  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to achieve optimal separation.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV absorbance at 265 nm.[3]
  • Quantitation: Based on the peak area of Loracarbef compared to a calibration curve prepared from standards of known concentrations.

Method 2: Protein Precipitation (PP) with HPLC-UV

This method provides a simpler and faster sample preparation approach, making it suitable for higher throughput environments.

1. Sample Preparation (Protein Precipitation):

  • To 1 mL of human plasma, add a precipitating agent such as a saturated solution of ammonium sulfate.
  • Vortex the mixture to ensure complete protein precipitation.
  • Centrifuge the sample to pellet the precipitated proteins.
  • Collect the supernatant containing Loracarbef.
  • Inject an aliquot of the supernatant directly into the HPLC system.

2. HPLC-UV Analysis:

  • HPLC Column: A C18 column is typically used.
  • Mobile Phase: A mixture of acetonitrile, methanol, water, and glacial acetic acid has been reported.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV absorbance at 265 nm.
  • Quantitation: Based on the peak height ratio of Loracarbef to an internal standard, plotted against a calibration curve.

Proposed Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This proposed method offers the highest sensitivity and selectivity, making it ideal for studies requiring low detection limits and for minimizing potential interferences from the biological matrix.

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of human plasma, add 600 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled Loracarbef).
  • Vortex the mixture vigorously.
  • Centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness.
  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC Column: A C18 column with a smaller particle size (e.g., < 2 µm) for faster analysis.
  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid to enhance ionization.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
  • Ionization: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions: Specific precursor-to-product ion transitions for Loracarbef and the internal standard would need to be optimized.
  • Quantitation: Based on the peak area ratio of Loracarbef to the internal standard, plotted against a calibration curve.

Incurred Sample Reanalysis (ISR) Workflow

The following diagram illustrates the general workflow for conducting Incurred Sample Reanalysis for a Loracarbef bioanalytical method.

ISR_Workflow Incurred Sample Reanalysis (ISR) Workflow for Loracarbef A Initial analysis of all study samples (e.g., using a validated Loracarbef HPLC or LC-MS/MS method) B Select a subset of incurred samples for reanalysis (Typically 5-10% of total samples) A->B Sample Selection C Reanalyze the selected samples in a separate analytical run (on a different day if possible) B->C Reanalysis D Calculate the percent difference between the initial and reanalyzed Loracarbef concentrations C->D Data Processing E Compare results against acceptance criteria (e.g., ≥67% of samples must have a % difference within ±20%) D->E Evaluation F ISR Passes: Method is considered reproducible for the given study E->F Pass G ISR Fails: Investigate the cause of the discrepancy E->G Fail H Document findings and take corrective actions (e.g., method modification and revalidation) G->H Investigation

Caption: ISR Workflow for Loracarbef Bioanalysis.

Conclusion

The choice of a bioanalytical method for Loracarbef should be guided by the specific requirements of the study. While HPLC-UV methods with either SPE or PP sample preparation have been successfully used, the proposed LC-MS/MS method offers significant advantages in terms of sensitivity and selectivity, which are crucial for modern drug development programs. Regardless of the method chosen, the implementation of a rigorous Incurred Sample Reanalysis program is paramount to ensuring the integrity and reproducibility of the bioanalytical data, ultimately contributing to the successful regulatory submission and approval of pharmaceutical products.

References

Unraveling Molecular Fingerprints: A Comparative Guide to Loracarbef and Loracarbef-d5 Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of pharmaceutical compounds and their isotopically labeled analogs is crucial for pharmacokinetic studies, metabolism identification, and quantitative analysis. This guide provides a detailed comparison of the mass spectrometric fragmentation of the carbacephem antibiotic Loracarbef and its deuterated internal standard, Loracarbef-d5.

This analysis is based on established fragmentation pathways of structurally similar β-lactam antibiotics, particularly Cefaclor, due to the limited availability of direct mass spectrometry literature for Loracarbef. The core structure and side chains of these molecules are highly analogous, allowing for a predictive yet robust comparison.

Distinguishing Isotopologues: The Fragmentation Data

Under collision-induced dissociation (CID) in positive ion mode electrospray mass spectrometry (ESI-MS), both Loracarbef and this compound are expected to undergo characteristic fragmentation, primarily centered around the cleavage of the β-lactam ring and the amide side chain. The key difference in their mass spectra arises from the five deuterium atoms on the phenyl ring of the amino-phenylacetyl side chain in this compound, resulting in a predictable mass shift for fragments containing this moiety.

Precursor IonFormulaMonoisotopic Mass (Da)Key Fragment Ions (m/z)Proposed Structure of Fragment
Loracarbef [M+H]⁺ C₁₆H₁₇ClN₃O₄⁺350.0902174.055[C₈H₈NO]⁺ - Phenylglycyl cation
106.0651[C₇H₈N]⁺ - Tropylium-like ion from phenylglycyl side chain
This compound [M+H]⁺ C₁₆H₁₂D₅ClN₃O₄⁺355.1216179.086[C₈H₃D₅NO]⁺ - Deuterated Phenylglycyl cation
111.0965[C₇H₃D₅N]⁺ - Deuterated Tropylium-like ion

The Fragmentation Pathway: A Tale of Two Moieties

The proposed fragmentation of Loracarbef, initiated by protonation in the ESI source, follows a pathway common to cephalosporin-related antibiotics. The primary cleavage occurs at the amide bond linking the acyl side chain to the carbacephem nucleus. This generates a stable phenylglycyl cation. Subsequent fragmentation of this side chain ion leads to the formation of a tropylium-like ion through the loss of carbon monoxide.

For this compound, the fragmentation mechanism remains identical. However, the presence of five deuterium atoms on the phenyl ring results in a +5 Da mass shift for the phenylglycyl cation and the subsequent tropylium-like ion, providing a clear and distinct signature for the internal standard in quantitative assays.

Fragmentation_Pathways cluster_loracarbef Loracarbef Fragmentation cluster_loracarbef_d5 This compound Fragmentation loracarbef Loracarbef [M+H]⁺ m/z 350.0902 frag1_lora Phenylglycyl Cation m/z 174.055 loracarbef->frag1_lora Amide Bond Cleavage frag2_lora Tropylium-like Ion m/z 106.0651 frag1_lora->frag2_lora - CO loracarbef_d5 This compound [M+H]⁺ m/z 355.1216 frag1_d5 Deuterated Phenylglycyl Cation m/z 179.086 loracarbef_d5->frag1_d5 Amide Bond Cleavage frag2_d5 Deuterated Tropylium-like Ion m/z 111.0965 frag1_d5->frag2_d5 - CO

Caption: Proposed fragmentation pathways for Loracarbef and this compound.

Experimental Protocol for Mass Spectrometry Analysis

To obtain the fragmentation data presented, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology is employed.

1. Sample Preparation:

  • Prepare stock solutions of Loracarbef and this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solutions in the mobile phase to a final concentration suitable for infusion or LC-MS analysis (e.g., 1 µg/mL).

2. Liquid Chromatography (Optional, for complex matrices):

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ionization Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • MS Scan: Acquire full scan mass spectra from m/z 100 to 500 to identify the protonated molecular ions ([M+H]⁺) of Loracarbef and this compound.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ions of Loracarbef (m/z 350.1) and this compound (m/z 355.1) as precursor ions.

    • Apply collision-induced dissociation (CID) using argon as the collision gas.

    • Optimize collision energy (typically in the range of 10-30 eV) to achieve characteristic fragmentation.

    • Acquire product ion spectra to identify the key fragment ions.

This comparative guide provides a foundational understanding of the fragmentation behavior of Loracarbef and its deuterated analog. The predictable and distinct fragmentation patterns are essential for developing robust and reliable bioanalytical methods for this important antibiotic.

Comparative Stability Analysis: Loracarbef vs. Loracarbef-d5 Under Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide

This guide provides an objective comparison of the stability of Loracarbef and its deuterated analog, Loracarbef-d5, under various stress conditions. The inclusion of deuterium in drug molecules, a process known as deuteration, has been shown to enhance metabolic stability due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage and potentially improved pharmacokinetic profiles.[][2][3] While specific comparative degradation data for Loracarbef and this compound is not publicly available, this guide synthesizes established principles of deuteration and forced degradation studies to provide a comprehensive overview for research and development purposes.

Data Presentation: Quantitative Stability Comparison

The following table summarizes the expected comparative stability of Loracarbef and this compound under forced degradation conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. The data is illustrative, based on the principle that deuteration enhances stability, leading to a lower percentage of degradation for this compound under identical stress conditions.

Stress ConditionLoracarbef (% Degradation)This compound (% Degradation)
Acidic Hydrolysis (0.1 M HCl, 60°C, 24h)~15%~10%
Basic Hydrolysis (0.1 M NaOH, 60°C, 24h)~18%~12%
Oxidative Degradation (3% H₂O₂, RT, 24h)~20%~14%
Thermal Degradation (80°C, 48h)~12%~8%
Photolytic Degradation (ICH Q1B), 24h~8%~5%

Experimental Protocols

Detailed methodologies for conducting forced degradation studies on Loracarbef and this compound are outlined below, adhering to ICH Q1A(R2) guidelines.[4][5][6] The primary objective of these studies is to generate potential degradation products and evaluate the stability-indicating nature of analytical methods.[4][5]

Preparation of Stock Solutions
  • Loracarbef and this compound: Prepare individual stock solutions of Loracarbef and this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

Forced Degradation (Stress) Studies

For each condition, a sample of the stock solution is subjected to stress, while a control sample is kept under normal conditions for comparison. The target degradation is typically between 5-20%.[4][7]

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Keep the mixture at 60°C for 24 hours.

    • After the incubation period, neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide (NaOH).

    • Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Keep the mixture at 60°C for 24 hours.

    • After the incubation period, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid (HCl).

    • Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature for 24 hours, protected from light.

    • Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.

  • Thermal Degradation:

    • Place the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-treated sample in the mobile phase at a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose the drug substance (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare a solution of the photo-stressed sample in the mobile phase at a suitable concentration for analysis.

Analysis
  • All stressed and control samples should be analyzed using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all potential degradation products.

Visualizations

Signaling Pathway of Beta-Lactam Antibiotics

The following diagram illustrates the general mechanism of action for beta-lactam antibiotics like Loracarbef, which involves the inhibition of bacterial cell wall synthesis.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CellWall Inhibition Lysis Cell Lysis and Death CellWall->Lysis Loracarbef Loracarbef / this compound Loracarbef->PBP

Mechanism of action for Loracarbef.
Experimental Workflow for Forced Degradation Studies

This diagram outlines the logical flow of the experimental protocol for conducting comparative stability studies.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solutions (Loracarbef & this compound) Acid Acidic Hydrolysis Stock->Acid Base Basic Hydrolysis Stock->Base Oxidative Oxidative Degradation Stock->Oxidative Thermal Thermal Degradation Stock->Thermal Photo Photolytic Degradation Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Compare Compare Degradation Profiles HPLC->Compare

Forced degradation experimental workflow.

References

A Comparative Analysis of Inter-Lot Variability in Loracarbef-d5 from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and reliability of isotopically labeled internal standards are paramount for the accuracy and reproducibility of bioanalytical and pharmacokinetic studies. This guide provides a comparative overview of the inter-lot variability of Loracarbef-d5, a deuterated analog of the antibiotic Loracarbef, from three different suppliers. The data presented herein is a synthesis of expected quality control parameters and serves to highlight key considerations when selecting a supplier for this critical reagent.

Quantitative Data Summary

The following table summarizes the key quality attributes of this compound from three hypothetical suppliers. Each value represents the mean of three independent lots.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Chemical Purity (%) 99.8 ± 0.199.5 ± 0.399.9 ± 0.1≥ 99.5%
Isotopic Purity (% d5) 99.2 ± 0.398.5 ± 0.599.6 ± 0.2≥ 98%
Isotopic Distribution (% d0) < 0.10.5 ± 0.2< 0.05≤ 0.5%
Residual Solvents (ppm) < 50150 ± 50< 20≤ 500 ppm
Stability (after 1 year at 2-8°C, % degradation) < 0.10.3 ± 0.1< 0.1≤ 0.5%

Experimental Protocols

The data presented in the summary table is based on the following experimental methodologies.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.[1]

  • Method: A sample of this compound is dissolved in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total peak area of all components to determine the chemical purity.

Isotopic Purity and Distribution Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: A high-resolution mass spectrometer coupled with an HPLC system.

  • Method: The sample is introduced into the mass spectrometer, and the relative abundance of the deuterated (d5) and non-deuterated (d0) forms of Loracarbef are measured.[2] Isotopic purity is calculated as the percentage of the d5 isotopologue relative to all isotopologues.

Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph with a mass selective detector.

  • Method: The this compound sample is dissolved in a suitable solvent and injected into the GC-MS. The presence and quantity of any residual solvents from the synthesis process are determined by comparing the sample to known solvent standards.

Stability Assessment
  • Protocol: Samples from each lot are stored under controlled conditions (e.g., 2-8°C) and tested at regular intervals (e.g., 0, 3, 6, and 12 months).[3]

  • Analysis: At each time point, the chemical purity of the stored sample is determined using the HPLC method described above. The percentage of degradation is calculated by comparing the purity at each time point to the initial purity.

Visualizing the Workflow and Decision-Making Process

To ensure the selection of a high-quality and consistent supply of this compound, a structured evaluation process is essential. The following diagrams illustrate the experimental workflow for assessing inter-lot variability and a logical decision tree for supplier qualification.

experimental_workflow cluster_procurement Procurement cluster_testing Analytical Testing cluster_analysis Data Analysis cluster_decision Decision procure Procure this compound (Multiple lots from each supplier) hplc Chemical Purity (HPLC) procure->hplc lcms Isotopic Purity (LC-MS) procure->lcms gcms Residual Solvents (GC-MS) procure->gcms stability Stability Study procure->stability compare Compare inter-lot variability hplc->compare lcms->compare gcms->compare stability->compare assess Assess against acceptance criteria compare->assess select Select Supplier assess->select

Caption: Experimental workflow for assessing inter-lot variability of this compound.

supplier_qualification start Initiate Supplier Qualification chem_purity Chemical Purity ≥ 99.5%? start->chem_purity iso_purity Isotopic Purity ≥ 98%? chem_purity->iso_purity Yes disqualified Supplier Disqualified chem_purity->disqualified No residual_solvents Residual Solvents ≤ 500 ppm? iso_purity->residual_solvents Yes iso_purity->disqualified No stability_ok Stability Acceptable? residual_solvents->stability_ok Yes residual_solvents->disqualified No qualified Supplier Qualified stability_ok->qualified Yes stability_ok->disqualified No

Caption: Decision tree for this compound supplier qualification.

Conclusion

Based on the hypothetical data, Supplier C demonstrates the highest and most consistent quality across all tested parameters, with very low inter-lot variability. Supplier A also provides a high-quality product, although with slightly lower isotopic purity compared to Supplier C. Supplier B shows greater variability in both chemical and isotopic purity, as well as a higher level of residual solvents, which may be a concern for sensitive analytical applications.

Researchers and drug development professionals should prioritize suppliers who can provide comprehensive certificates of analysis for each lot and demonstrate low inter-lot variability. This due diligence is critical for ensuring the long-term reliability and validity of experimental results.

References

Performance Showdown: Loracarbef-d5 Analysis Across Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of therapeutic agents and their labeled internal standards is paramount. Loracarbef, a carbacephem antibiotic, and its deuterated internal standard, Loracarbef-d5, are no exception. The choice of mass spectrometer can significantly impact the sensitivity, selectivity, and overall performance of a bioanalytical method. This guide provides a comparative overview of the expected performance of this compound analysis on three widely used mass spectrometry platforms: Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems.

Data Presentation: A Comparative Analysis

The following table summarizes the anticipated quantitative performance of this compound analysis across the different mass spectrometer platforms. The values are representative and based on typical performance characteristics observed for small molecule quantification in complex biological matrices.

Performance MetricTriple Quadrupole (QQQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL0.5 - 5 ng/mL0.2 - 2 ng/mL
**Linearity (R²) **> 0.995> 0.99> 0.99
Precision (%CV) < 15%< 20%< 15%
Accuracy (%Bias) ± 15%± 20%± 15%
Selectivity Excellent (MRM)Very Good (High Resolution)Excellent (High Resolution)
Throughput HighMediumMedium

Experimental Protocols

A robust and reliable bioanalytical method is the foundation of any performance comparison. The following is a detailed, representative experimental protocol for the quantification of Loracarbef in human plasma using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices.

  • Step 1: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Step 3: Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Step 4: Vortex the mixture for 1 minute.

  • Step 5: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Step 6: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Step 7: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Step 8: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS)

The following are typical starting parameters for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    • Loracarbef: Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values to be determined by infusion and optimization)

    • This compound: Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values to be determined by infusion and optimization)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the bioanalysis of Loracarbef using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (QQQ, Q-TOF, or Orbitrap) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for Loracarbef bioanalysis.

Concluding Remarks

The selection of a mass spectrometer for the analysis of this compound should be guided by the specific requirements of the study. For high-throughput quantitative analysis where sensitivity and robustness are key, a Triple Quadrupole (QQQ) mass spectrometer is often the instrument of choice due to its excellent sensitivity in MRM mode.[1]

When target compound identification and structural elucidation are also required, a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer offers the advantage of high-resolution accurate mass (HRAM) data.[2][3] While their sensitivity in full scan mode may be slightly lower than a QQQ in MRM mode, modern instruments are capable of excellent quantitative performance.[4][5] The ability to perform retrospective data analysis on HRAM data from Q-TOF and Orbitrap systems can be invaluable in a research and development setting.[3] Ultimately, the optimal platform will depend on a balance of sensitivity, selectivity, throughput, and the overall goals of the analytical workflow.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Loracarbef-d5

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation by researchers, scientists, and drug development professionals, this document outlines the essential procedures for the safe and compliant disposal of Loracarbef-d5. Adherence to these guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

This compound, a labeled derivative of the antibiotic Loracarbef, requires careful handling and disposal due to its potential hazards.[1] A safety data sheet for a similar compound indicates it is harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects.[2] Therefore, it must be managed as hazardous waste.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal agencies regulating pharmaceutical waste.[3][4][5][6]

  • Do Not Dispose Down the Drain or in Regular Trash: Due to its aquatic toxicity, this compound must not be poured down the sink or discarded in general waste streams.[2] Improper disposal can lead to environmental contamination and harm to aquatic organisms.[6]

  • Segregate as Hazardous Waste: Designate a specific, clearly labeled, and sealed container for this compound waste. This container should be stored in a secure, designated area away from incompatible materials.

  • Consult the Safety Data Sheet (SDS): Always refer to the manufacturer-specific SDS for this compound for detailed information on handling, storage, and disposal.

  • Engage a Licensed Waste Disposal Contractor: The recommended and safest method for the disposal of this compound is to engage a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in accordance with all regulatory requirements.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance and internal safety audits.

Key Data Summary

For quick reference, the following table summarizes the critical information regarding this compound.

Identifier Information Reference
Chemical Name This compound[1]
CAS Number 1346597-29-2[1]
Primary Hazards Harmful if swallowed, Causes serious eye irritation, Toxic to aquatic life[2]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Loracarbef_d5_Disposal_Workflow start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is it Hazardous Waste? consult_sds->is_hazardous segregate Segregate in a Labeled, Sealed Container is_hazardous->segregate Yes improper_disposal Improper Disposal (Drain/Trash) is_hazardous->improper_disposal No (Not Applicable for this compound) store Store in a Secure, Designated Area segregate->store contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor package Package Waste According to Vendor & DOT Regulations contact_vendor->package transport Waste Transported by Licensed Vendor package->transport dispose Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) transport->dispose document Document Disposal dispose->document

Caption: this compound Disposal Workflow Diagram

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel, the environment, and maintaining regulatory compliance.

References

Safeguarding Your Research: A Guide to Handling Loracarbef-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for Loracarbef-d5 in a Laboratory Setting

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. Loracarbef is a synthetic β-lactam antibiotic, and its deuterated form, this compound, should be handled with the same precautions. The primary hazard associated with β-lactam antibiotics is their potential to cause allergic reactions, which can range from mild skin rashes to severe anaphylaxis in sensitized individuals.[1]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound. It is imperative to wear the appropriate PPE at all times when working with this compound.

PPE CategoryItemSpecifications
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile) are required.[2]
Eye Protection Safety GlassesSafety glasses with side shields or goggles should be worn.
Body Protection Lab CoatA standard laboratory coat is mandatory to protect against splashes.[2]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosolization is possible, a fume hood should be used.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent contamination and accidental exposure.

Handling:

  • Engineering Controls: Whenever possible, handle this compound in a chemical fume hood to minimize inhalation exposure. For facilities handling different classes of antibiotics, it is crucial to have separate air-handling systems to prevent cross-contamination.[1][3]

  • Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

  • Preventing Cross-Contamination: Use dedicated equipment and utensils for handling β-lactam antibiotics to prevent cross-contamination with other compounds.[4]

Storage:

  • Temperature: Store this compound in a tightly sealed container in a refrigerator at 2-8°C.

  • Location: Store in a designated, clearly labeled area away from incompatible materials.

Disposal Plan

The disposal of this compound and associated waste must be conducted in a manner that minimizes environmental impact and adheres to institutional and regulatory guidelines.

Waste TypeDisposal Method
Solid Waste (e.g., contaminated gloves, weigh paper) Place in a sealed, labeled container for hazardous chemical waste.
Liquid Waste (e.g., unused solutions) Collect in a designated, sealed, and labeled hazardous chemical waste container.
Empty Containers Rinse thoroughly with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to institutional guidelines.

Note on Inactivation: Some β-lactam antibiotics can be inactivated through chemical hydrolysis. Treatment with a 1 M sodium hydroxide solution has been shown to be effective in degrading some β-lactams.[5][6] However, consult your institution's environmental health and safety office before attempting any inactivation procedures.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

Exposure TypeFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Allergic Reactions: Be aware of the signs of an allergic reaction, which can include skin rash, hives, itching, swelling, difficulty breathing, and anaphylaxis.[1] If an allergic reaction is suspected, seek immediate medical attention.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh this compound in Fume Hood B->C D Prepare Solution C->D J Accidental Exposure Occurs C->J E Conduct Experiment D->E D->J F Decontaminate Work Area E->F E->J G Dispose of Waste Properly F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I K Follow Emergency Procedures J->K

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.